Trisodium methanediphosphonate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
39478-93-8 |
|---|---|
Molecular Formula |
CH3Na3O6P2 |
Molecular Weight |
241.95 g/mol |
IUPAC Name |
trisodium;hydroxy(phosphonatomethyl)phosphinate |
InChI |
InChI=1S/CH6O6P2.3Na/c2-8(3,4)1-9(5,6)7;;;/h1H2,(H2,2,3,4)(H2,5,6,7);;;/q;3*+1/p-3 |
InChI Key |
SFDBJFMMXUVCFG-UHFFFAOYSA-K |
SMILES |
C(P(=O)(O)[O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+] |
Canonical SMILES |
C(P(=O)(O)[O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Synthesis and Derivatization of Methanediphosphonate Compounds
Methodological Approaches to Methanediphosphonic Acid Synthesis
The synthesis of the core methanediphosphonic acid structure can be approached through several distinct methodologies, each with its own advantages and specific applications.
The Michaelis-Arbuzov reaction is a cornerstone in the formation of carbon-phosphorus bonds. researchgate.net In the context of methanediphosphonic acid synthesis, this reaction can be adapted to use trihalomethyl precursors. A notable example involves the reaction of trialkyl phosphites with carbon tetrachloride. While this specific reaction primarily yields trichloromethylphosphonates, subsequent modifications and reactions can lead to the desired diphosphonate structure. A variation of this approach involves the use of Lewis acids to mediate the reaction at room temperature, which can improve yields and simplify the process. nih.govorganic-chemistry.org
Key Reactants: Trialkyl phosphites, Trihalomethanes (e.g., carbon tetrachloride, chloroform).
Reaction Conditions: Typically requires elevated temperatures, though Lewis acid catalysis can enable room-temperature reactions. organic-chemistry.org
Mechanism: Involves the nucleophilic attack of the phosphite (B83602) on the trihalomethyl precursor, followed by the elimination of an alkyl halide. researchgate.net
A related reaction, the Michaelis-Becker reaction, which involves a dialkyl phosphite and a sodium alkoxide, can also be employed.
A more direct route to methanediphosphonate esters involves the use of methylenebis(phosphonic dichloride) as a key intermediate. chemicalbook.comgoogle.com This compound can be synthesized from methanediphosphonic acid itself by reacting it with a chlorinating agent like phosphorus pentachloride. rsc.org The resulting dichloride is a versatile precursor that can be reacted with alcohols or other nucleophiles to form a variety of methanediphosphonate esters. google.comrsc.org For instance, reaction with an alcohol in the presence of a base such as pyridine (B92270) yields the corresponding tetraalkyl ester. rsc.org
Table 1: Synthesis of Methanediphosphonate Esters from Methylenebis(phosphonic dichloride)
| Reactant | Catalyst/Base | Product | Reference |
|---|---|---|---|
| Benzyl alcohol | Pyridine | Tetrabenzyl methanediphosphonate | rsc.org |
While less common, it is theoretically possible to synthesize methanediphosphonates through the oxidation of phosphorus compounds in a lower oxidation state. This could involve, for example, the oxidation of a compound containing a P(III)-C-P(III) core. However, literature primarily focuses on the stability and reactions of the P(V) state in diphosphonates.
Pyrochemical methods, which involve high temperatures, can also be used for the synthesis of diphosphonates. One such method is the thermal dehydration of certain phosphorus-containing compounds. mdpi.com These routes are generally less specific and can lead to a mixture of products.
Condensation reactions are a fundamental class of reactions in organic chemistry where two molecules combine, often with the elimination of a small molecule like water. numberanalytics.comfiveable.me The synthesis of methanediphosphonate can be achieved through a condensation reaction involving diethyl phosphite and dichloromethane (B109758) in the presence of a strong base like sodium ethoxide. unive.it This reaction, however, can be slow, sometimes requiring weeks to proceed to completion. unive.itresearchgate.net
Another approach involves the reaction of a carboxylic acid with a mixture of phosphorus trichloride (B1173362) or phosphorous acid, followed by hydrolysis. mdpi.comfrontiersin.org This method is particularly useful for preparing hydroxy-bisphosphonates. frontiersin.org
Table 2: Comparison of Condensation Reaction Methods
| Reactants | Conditions | Product Type | Reference |
|---|---|---|---|
| Diethyl phosphite, Dichloromethane | Sodium ethoxide | Methanediphosphonate ester | unive.it |
Synthesis of Substituted Methanediphosphonic Acid Derivatives
The synthesis of substituted methanediphosphonic acid derivatives allows for the introduction of various functional groups, which can modulate the compound's properties. One common strategy is the alkylation of methanediphosphonic acid or its esters. acs.org This can be achieved by treating the parent compound with a base to form a carbanion, which is then reacted with an alkyl halide.
Furthermore, derivatives can be synthesized by modifying the ester groups of tetraalkyl methanediphosphonates. For example, selective hydrolysis of the ester groups can yield partial esters, which can then be further functionalized. google.com The use of different alcohols during the initial esterification of methylenebis(phosphonic dichloride) also provides a direct route to asymmetrically substituted esters. google.com
Two original acid derivatives of methylene (B1212753) diphosphonic acid (MDP) with two inequivalent phosphorus atoms have been synthesised: [(thiophosphonato)-methyl]phosphonic acid (MDPS), and [(isopropylamido phosphonato)-methyl] phosphonic acid (MDPN). tandfonline.com
Preparation of α-Halo Methanediphosphonic Acid Derivatives
The introduction of halogen atoms at the α-carbon of methanediphosphonic acid (MDP) modifies the compound's properties, such as acidity and steric bulk. tandfonline.com These α-halo derivatives are typically synthesized from their corresponding α-halogenated tetraalkyl methanediphosphonate esters. tandfonline.com
A general approach involves the halogenation of tetraalkyl methanediphosphonates. For instance, tetraethyl methylenebisphosphonate can be treated with a 13% aqueous solution of sodium hypochlorite (B82951) (NaClO) with hydrochloric acid (HCl) at a pH of 9-10 to yield tetraethyl 1,1-dichloromethylene bisphosphonate. nih.gov Similarly, tetraethyl chlorofluoromethanediphosphonate can be prepared by reacting tetraethyl fluoromethanediphosphonate with a sodium hypochlorite solution. tandfonline.com
The synthesis of a range of tetraalkyl α,α-dihalo and α-monohalo methanediphosphonates has been described, with detailed procedures for isopropyl, ethyl, and methyl esters. tandfonline.com For example, tetraisopropyl α-halo methanediphosphonates can be prepared in high yields (88–96%). tandfonline.com The corresponding α-halogenated methanediphosphonic acids are then obtained by hydrolyzing the ester derivatives with hydrochloric acid. tandfonline.comtandfonline.com These acids are often characterized as their tris(dicyclohexylammonium) salts. tandfonline.comtandfonline.com
Reductive methods can be employed to convert dihalo-MDP esters to their monohalo counterparts. tandfonline.com While methods using sodium hydrosulfide (B80085) (NaSH) and n-butyllithium have been reported, an alternative approach involves nucleophilic dehalogenation using potassium fluoride (B91410) (KF) with tandfonline.comscispace.com-crown ether in an aprotic dipolar solvent, though this method can be costly and require long reaction times. tandfonline.com
The following table summarizes the synthesis of some α-halogenated methanediphosphonate esters:
| Starting Material | Reagent(s) | Product | Yield | Reference |
| Tetraethyl methylenebisphosphonate | 13% aq. NaClO, 37% HCl, Na2CO3 | Tetraethyl 1,1-dichloromethylene bisphosphonate | 56% | nih.gov |
| Tetraethyl fluoromethanediphosphonate | 5.25% aq. NaClO, NaCl | Tetraethyl chlorofluoromethanediphosphonate | 87% (predominant component) | tandfonline.com |
| Tetraisopropyl fluoromethanediphosphonate | 5.25% aq. NaClO | Tetraisopropyl chlorofluoromethanediphosphonate | - | tandfonline.com |
Synthesis of Oxomethanediphosphonates (Carbonyldiphosphonates)
Oxomethanediphosphonates, also known as carbonyldiphosphonates (COMDP), are characterized by a carbonyl group at the methylene bridge. tandfonline.comresearchgate.net A common method for their synthesis involves the alkaline hydrolysis of dihalomethylenediphosphonic acid salts. google.com For example, tetrasodium (B8768297) carbonyldiphosphonate can be prepared by refluxing tetrasodium 1,1-dichloromethylene bisphosphonate with a strong base like sodium hydroxide (B78521) (NaOH). nih.govgoogle.com The reaction is typically carried out in water, and the product can be precipitated and recrystallized. nih.gov
The synthesis of tetrasodium carbonyldiphosphonate has been detailed where a mixture of 1,1-dichloromethylene bisphosphonate in 20% HCl is refluxed, concentrated, and then refluxed in 2 M NaOH. nih.gov The resulting tetrasodium salt is obtained after recrystallization from water with a yield of 68%. nih.gov
It is important to use bases free from polyvalent cations like calcium and magnesium to avoid the formation of hard-to-remove impurities. google.com
Nucleoside 5′-Methylenebis(phosphonate) Synthesis
Nucleoside 5′-methylenebis(phosphonates) are analogues of biologically important pyrophosphates. acs.org Several synthetic strategies have been developed to form the P-C-P bridge and attach it to the 5'-position of a nucleoside.
One approach involves the use of 2-(4-nitrophenyl)ethyl methylenebis(phosphonate) as a phosphonylating agent. tandfonline.comtandfonline.com This reagent is prepared by reacting 2-(4-nitrophenyl)ethyl alcohol with methylenebis(phosphonyl) tetrachloride. tandfonline.comtandfonline.com The resulting mono-ester derivative is then treated with a coupling agent like diisopropylcarbodiimide (DIC) to form a bicyclic intermediate, which subsequently reacts with a protected 2'-deoxynucleoside. tandfonline.com The final step involves the removal of the nitrophenylethyl protecting group via β-elimination with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to yield the desired 2'-deoxynucleoside 5'-methylenebis(phosphonate). tandfonline.comtandfonline.com
Another direct method for the synthesis of nucleoside 5'-methylenebis(phosphonates) from unprotected nucleosides utilizes methylenebis(phosphonic dichloride) in a suitable solvent like trimethyl phosphate (B84403) (TMP). researchgate.net This method has been successfully applied to the synthesis of various modified adenosine (B11128) 5'-methylene bisphosphonates. researchgate.net
The synthesis can also proceed through the nucleophilic displacement of a 5'-O-tosyl nucleoside with the ammonium (B1175870) salts of methylenebisphosphonic acid. mdpi.com However, for purine (B94841) nucleosides, this method can lead to the formation of cyclic 3',5'-nucleosides, resulting in lower yields of the desired product. tandfonline.com The Mitsunobu reaction has also been explored for the phosphonylation of nucleosides. tandfonline.comresearchgate.net
The following table outlines different approaches to nucleoside 5′-methylenebis(phosphonate) synthesis:
| Method | Key Reagents/Intermediates | Key Features | Reference(s) |
| Phosphonylating Agent | 2-(4-Nitrophenyl)ethyl methylenebis(phosphonate), DIC, DBU | Involves a bicyclic intermediate and protecting group removal. | tandfonline.com, tandfonline.com |
| Direct Phosphonylation | Methylenebis(phosphonic dichloride), Trimethyl phosphate | Allows for direct phosphonylation of unprotected nucleosides. | researchgate.net |
| Nucleophilic Displacement | 5'-O-Tosyl nucleoside, Ammonium salts of methylenebisphosphonic acid | Prone to side reactions (cyclization) with purine nucleosides. | tandfonline.com, mdpi.com |
| Mitsunobu Reaction | Methylenebisphosphonic acid, DEAD, TPP | Can be used for phosphonylation of nucleosides. | tandfonline.com, researchgate.net |
Dialkyl Methanediphosphonic Acids (e.g., P,P′-Di(2-ethylhexyl) Methanediphosphonic Acid)
The synthesis of dialkyl methanediphosphonic acids, such as P,P′-di(2-ethylhexyl) methanediphosphonic acid (H₂DEH[MDP]), has been achieved with high purity and yield. scispace.comtandfonline.com These compounds are of interest as metal extractants. scispace.com
A facile synthesis for symmetric esters of alkylenebisphosphonic acids has been developed. google.com This method can be used to prepare precursors for compounds like H₂DEH[MDP]. google.com For example, P,P′-bis(2-ethylhexyl) P,P′-dimethyl methylenebisphosphonate can be synthesized via the tetrazole-catalyzed condensation of methylenebis(phosphonic dichloride). google.com The final conversion to H₂DEH[MDP] takes advantage of the different reactivity of the methyl and 2-ethylhexyl esters. google.com
The synthesis of H₂DEH[MDP] and P,P'-dioctyl methanediphosphonic acid (H₂DO[MDP]) has been reported, with H₂DEH[MDP] being selected for further metal extraction studies due to its favorable physical properties. scispace.com The preparation of metal complexes of H₂DEH[MDP], including those with copper(II), iron(III), europium(III), thorium(IV), and uranium(VI), has also been described. researchgate.net
Purification Strategies and Yield Optimization for Diphosphonate Compounds
The purification of diphosphonate compounds and the optimization of their synthesis yields are critical steps in their preparation. Various chromatographic and non-chromatographic techniques are employed.
For α-halogenated methanediphosphonate esters, purification by flash chromatography is often necessary. tandfonline.com For example, tetraethyl chlorofluoromethanediphosphonate can be purified using an eluent of 30% benzene (B151609) in ethyl acetate (B1210297). tandfonline.com In industrial-scale synthesis of compounds like tetraisopropyl dichloromethylene diphosphonate, column chromatography is crucial for isolating the target compound from byproducts.
High-performance countercurrent chromatography (HPCCC) has emerged as a valuable technique for the purification of medronic acid monoesters, particularly for larger scale purifications (up to 140 mg). nih.govresearchgate.net For smaller scale purifications (10-20 mg), hydroxyapatite (B223615) chromatography can be utilized. nih.gov
Yield optimization often involves careful control of reaction conditions such as temperature, solvent, and reagent stoichiometry. researchgate.net For instance, in the synthesis of tetraethyl alkylene-diphosphonates via the Michaelis-Arbuzov reaction, high yields can be achieved. tandfonline.com The optimization of the one-step diphosphorylation reaction has been studied, with factors like the nature of substituents on the nitrogen and carbon atoms influencing the yield. researchgate.net In the synthesis of H₂DEH[MDP], the product is obtained in a 92% yield after washing the organic phase with dilute HCl to remove tetrazole and amine byproducts. google.com
The following table summarizes some purification and yield optimization strategies:
| Compound Type | Purification Method | Yield Optimization Strategy | Reference(s) |
| α-Halogenated Methanediphosphonate Esters | Flash Chromatography | - | tandfonline.com |
| Tetraisopropyl Dichloromethylene Diphosphonate | Column Chromatography | Optimization of solvent, reaction time. | |
| Medronic Acid Monoesters | High-Performance Countercurrent Chromatography (HPCCC), Hydroxyapatite Chromatography | - | nih.gov, researchgate.net |
| Tetraethyl Alkylene-Diphosphonates | - | Michaelis-Arbuzov reaction conditions. | tandfonline.com |
| H₂DEH[MDP] | Washing with dilute HCl | - | google.com |
Stereochemical Control and Functional Group Transformations in Diphosphonate Synthesis
Controlling the stereochemistry during the synthesis of diphosphonates is essential for producing compounds with specific biological activities. wiley-vch.de Asymmetric synthesis aims to produce stereoisomeric products in unequal amounts. wiley-vch.de
The stereoselectivity in reactions of α-lithiosulfinyl carbanions with aldehydes has been studied, demonstrating that steric effects and intramolecular chelation are important factors. psu.edu While not directly focused on trisodium (B8492382) methanediphosphonate, these principles of stereochemical control are broadly applicable in organophosphorus chemistry.
Functional group transformations are key to creating a diverse range of diphosphonate derivatives. The α-hydroxy group in α-hydroxyphosphonates is a versatile handle for further modifications. mdpi.com It can be O-alkylated or O-acylated. mdpi.com Oxidation of the α-hydroxy group leads to the formation of ketophosphonates. mdpi.com Furthermore, the hydroxyl group can be replaced by a halogen atom or an amino group through nucleophilic substitution. mdpi.com
The hydrolysis of ester groups in dialkyl phosphonates to the corresponding phosphonic acids is a common final step in the synthesis of many diphosphonate drugs. beilstein-journals.org This can be achieved under acidic conditions, for example, by refluxing with concentrated HCl. acs.org
The introduction of a fluorine atom can significantly alter the biological properties of a molecule. Fluorination of methanediphosphonate esters using reagents like perchloryl fluoride has been used to synthesize fluoromethanediphosphonic acid and difluoromethanediphosphonic acid. acs.org The α-fluoro risedronate analogue, for instance, retains biological activity but has reduced bone affinity compared to the parent compound. researchgate.net
Coordination Chemistry of Methanediphosphonate Ligands
Fundamental Principles of Diphosphonate-Metal Ion Complexation
The ability of diphosphonates, including methanediphosphonate, to form stable complexes with metal ions is governed by several key principles. These range from the inherent design of the ligand to the specific nature of its interaction with metal centers in aqueous environments.
Ligand Design and Structure-Affinity Relationships
The design of diphosphonate ligands is crucial in determining their affinity and selectivity for different metal ions. The methanediphosphonate group, characterized by a P-C-P backbone, serves as a powerful chelating agent. researchgate.net The structure of the ligand, particularly the substituents on the central carbon atom or the phosphorus atoms, can be modified to fine-tune its complexation properties. utwente.nl For instance, the introduction of amino groups can create aminomethanediphosphonic acids which show a high affinity for lanthanides and actinides in acidic solutions. osti.gov
The affinity of these ligands is also related to their acidity. Unlike polycarboxylate ligands, which are less effective at complexing actinide cations in acidic solutions (pH < 2) due to their high affinity for protons, phosphonic acid-based ligands form strong complexes under these conditions. iaea.orgosti.gov The stability of complexes often shows a linear correlation with the basicity of the ligand. researchgate.net The fixed geometry imposed by certain ligand backbones, such as a benzene (B151609) ring in benzene-1,2-diphosphonic acid, can enhance complex stability compared to more flexible structures. researchgate.net
Coordination Modes of the Phosphoryl Oxygen Atoms
The primary interaction site for metal chelation in diphosphonate ligands is the phosphoryl group (>P=O). wikipedia.org The oxygen atoms of the phosphoryl groups are key to coordination. nih.gov Diphosphonates can bind to metal ions in various coordination modes, leading to a diversity of architectures in the resulting metal-phosphonate compounds. researchgate.net The formation of stable five or six-membered chelate rings through the phosphoryl oxygens is a primary driver of their high metal ion affinity. tennessee.edutennessee.edu The deprotonated monoprotonated phosphonate (B1237965) moiety (-PO₃H⁻) is often the principal binding group in acidic solutions. iaea.org However, evidence also suggests that doubly protonated groups (-PO₃H₂) can coordinate to metal ions. iaea.org
Role of Ion Exchange and Chelation in Metal Binding
The complexation of metal ions by diphosphonate ligands can occur through two primary mechanisms: ion exchange and coordination (chelation). mdpi.com In less acidic conditions, the process is often dominated by ion exchange, where the metal cation replaces the acidic protons of the phosphonic acid groups. google.comscispace.com As acidity increases, the ion-exchange mechanism is suppressed, and coordination, involving the direct binding of the metal ion to the neutral phosphoryl oxygen atoms, becomes the dominant interaction. tennessee.edumdpi.com
The ability of the geminal phosphonate groups (both attached to the same carbon) in methanediphosphonate to form a chelate ring with a metal ion is a critical feature. tennessee.edu This "intra-ligand cooperation" results in significantly higher ionic affinities than would be possible from the interaction with a single phosphonate group alone. tennessee.edu Resins functionalized with diphosphonic acid groups, such as Diphonix®, demonstrate very high affinities for a range of metal ions precisely because of the coordinating ability of the phosphoryl oxygen and a ligand structure that facilitates chelation. google.comscispace.com
Influence of Hydrogen Bonding on Ionic Affinities
Hydrogen bonding plays a significant role in modulating the metal ion affinity of phosphonate ligands. nih.gov Intramolecular hydrogen bonding can increase the basicity and, consequently, the donor power of the phosphoryl oxygen, thereby enhancing its affinity for metal ions. nih.gov This enhancement allows for the use of these ligands in solutions of much greater acidity than would be possible otherwise. nih.gov
Complexation Behavior with Diverse Metal Ions
Methanediphosphonate and its derivatives exhibit a strong affinity for a variety of metal ions, with a particular effectiveness in complexing hard acid cations like trivalent lanthanides and actinides.
Trivalent Lanthanide and Actinide Cations (e.g., Fe(III), La(III), Lu(III), Eu(III))
Methanediphosphonic acid (MDP) and its derivatives are highly effective at complexing trivalent f-block elements as well as other trivalent ions like Fe(III). osti.govuct.ac.za This strong affinity is noted even in highly acidic conditions. scispace.comresearchgate.net
Iron (Fe(III)): Diphosphonic acids show a particularly high affinity for Fe(III), with some resins capable of quantitatively complexing iron ions from nitric acid solutions. tennessee.edu The extraction of Fe(III) by P,P'-di(2-ethylhexyl) methanediphosphonic acid (H₂DEH[MDP]) is strong and shows little dependence on acid concentration, indicating a robust complexation. scispace.com The complexes formed tend to aggregate into rod-like structures in organic solvents. tandfonline.com
Lanthanides (La(III), Eu(III), Lu(III)): The complexation of trivalent lanthanides by diphosphonates is well-documented. osti.govuct.ac.za Europium(III) is often used as a representative lanthanide and an analogue for trivalent actinides in complexation studies. mdpi.comiaea.org The affinity for lanthanides can be influenced by the specific ligand structure and the ionic radius of the metal. For instance, studies with monoprotic phosphate (B84403) ligands show an affinity order of Lu(III) > La(III) for trivalent ions. mdpi.comnih.gov The complexation thermodynamics of Eu(III) with benzene-1,2-diphosphonic acid reveal that the fixed geometry of the ligand enhances complex stability. researchgate.net
The table below summarizes the observed affinities of various diphosphonate ligands for selected trivalent metal ions.
| Ligand Type | Metal Ion | Observed Affinity/Behavior | Source(s) |
| Diphosphonic Acid | Fe(III) | Quantitative complexation from 1N HNO₃. | tennessee.edu |
| H₂DEH[MDP] | Fe(III) | Strong extraction, forms rod-like aggregates. | scispace.comtandfonline.com |
| H₂DEH[MDP] | La(III) | Exhibits little to no tendency to aggregate in complexes. | tandfonline.com |
| Monoprotic Phosphates | Lu(III) | Higher affinity compared to La(III) and Al(III). | mdpi.comnih.gov |
| Monoprotic Phosphates | La(III) | Lower affinity compared to Lu(III), but significant complexation. | mdpi.comnih.gov |
| Methanediphosphonic Acid | Eu(III) | Forms strong complexes in moderately acidic solutions. | osti.gov |
| N-piperidinomethane-1,1-diphosphonic acid | Eu(III), Cf(III) | No significant separation factor observed, indicating similar complexation. | iaea.org |
| Diphonix® Resin | Fe(III), Actinides | High affinity due to geminal diphosphonic acid groups. | scispace.com |
| *H₂DEH[MDP]: P,P'-di(2-ethylhexyl) methanediphosphonic acid |
Divalent Metal Cations (e.g., Pb(II), Cd(II), Cu(II), Zn(II), Ca(II))
The interaction of methanediphosphonate and its derivatives with divalent metal cations has been a subject of significant interest. Studies involving phosphinic acid ligands immobilized on polystyrene have provided insights into the binding mechanisms of divalent metal ions. The affinity for these metals was found to follow the sequence Pb(II) > Cd(II) > Cu(II) > Zn(II) > Ni(II), which aligns with an increasing ionic index, suggesting a predominantly ion-exchange mechanism. tandfonline.comresearchgate.net For copper(II), a higher than expected affinity was attributed to a combined ion-exchange and redox reaction, leading to the formation of Cu(0) and the oxidation of the phosphinic ligand to phosphonic acid. researchgate.net
In complexes with ligands containing pyridinecarboxylate groups, which share coordination features with phosphonates, the stability of Zn(II), Cd(II), and Pb(II) complexes has been investigated. nih.gov For instance, the replacement of an ethylene (B1197577) backbone with a cyclohexylene ring in the ligand structure significantly increases the stability of the Pb(II) and Cd(II) complexes, while having a lesser effect on the Zn(II) and Ca(II) complexes. nih.gov This highlights the influence of ligand architecture on metal ion selectivity.
| Metal Cation | Observed Affinity Trend | Coordination Characteristics |
|---|---|---|
| Pb(II) | Highest affinity in the series tandfonline.comresearchgate.net | Primarily ion-exchange mechanism tandfonline.com |
| Cd(II) | Higher affinity than Cu(II), Zn(II), Ni(II) tandfonline.comresearchgate.net | Forms stable complexes, influenced by ligand backbone nih.gov |
| Cu(II) | Affinity influenced by redox reactions researchgate.net | Can be reduced to Cu(0) by phosphinic acid ligands researchgate.net |
| Zn(II) | Lower affinity than Pb(II) and Cd(II) tandfonline.comresearchgate.net | Forms tetrahedral coordination geometries in some complexes researchgate.net |
| Ca(II) | Exhibits little or no tendency to aggregate in complexes with H2DEH[MDP] tandfonline.com | Forms polymeric structures with some diphosphonate ligands acs.org |
Tetravalent and Hexavalent Actinides (e.g., Th(IV), U(VI))
Methanediphosphonate and its substituted derivatives exhibit a particularly strong affinity for tetravalent and hexavalent actinides, making them effective complexing agents for these elements. osti.govresearchgate.neteichrom.com The interaction is characterized by the formation of highly stable, often protonated, complexes in acidic solutions. osti.goviaea.org
For Thorium(IV), studies have revealed the formation of various complexes with substituted methanediphosphonic acids. tandfonline.com The complexation is strong, and under certain conditions, Th(IV)-H₂DEH[MDP] complexes can form large aggregates in the organic phase. tandfonline.com The coordination environment around Th(IV) in some complexes is described as a distorted edge-coalesced icosahedron, with coordination numbers that can be as high as 10 or more. uleth.ca
The uranyl(VI) ion (UO₂²⁺) also forms stable complexes with methanediphosphonate. osti.goviaea.org The kinetics of complexation between UO₂²⁺ and methanediphosphonic acid have been studied, indicating an associative mechanism for both the formation and dissociation reactions. iaea.org In acidic solutions, protonated complexes are dominant. osti.govpsu.edu At higher pH and metal concentrations, the formation of polynuclear uranyl-methanediphosphonate species has been observed. osti.goviaea.org The coordination of the uranyl ion is typically in the equatorial plane, with the linear O=U=O axis being perpendicular to this plane. researchgate.net
| Actinide Ion | Complex Characteristics | Coordination Details |
|---|---|---|
| Th(IV) | Forms highly stable complexes, prone to aggregation at high metal loading tandfonline.com | Can achieve high coordination numbers (e.g., >10) uleth.ca |
| U(VI) (Uranyl) | Forms stable, protonated complexes in acidic media; can form polynuclear species osti.goviaea.orgpsu.edu | Equatorial coordination of ligands around the linear UO₂²⁺ core researchgate.net |
Interactions with Main Group and Transition Metal Centers
The coordination chemistry of methanediphosphonate extends to a variety of main group and transition metals. nih.govlibretexts.org Transition metal ions such as Co(II), Cu(II), Mn(II), and Zn(II) form one-dimensional and two-dimensional coordination polymers with methanediphosphonate and auxiliary N,N-heterocyclic ligands. researchgate.netscispace.com These structures are often assembled under mild conditions and can exhibit interesting topological features. researchgate.net The coordination environment around the transition metal center in these polymers is typically octahedral or tetrahedral. researchgate.netuniba.sk
For main group metals, such as Ca(II), Sr(II), and Pb(II), methanediphosphonate and its derivatives can form coordination polymers with diverse structural motifs. acs.org The nature of the metal ion and the specific diphosphonate ligand used influences the final structure, which can range from one-dimensional chains to more complex two- or three-dimensional networks.
Structural Elucidation of Methanediphosphonate Metal Complexes
The structural characterization of metal complexes with methanediphosphonate is crucial for understanding their properties and reactivity. Various analytical techniques are employed to determine the stoichiometry, protonation state, and coordination geometry of these complexes in both solid and solution states.
Determination of Complex Stoichiometry and Protonation States
In acidic solutions, methanediphosphonate complexes with f-elements (lanthanides and actinides) are often protonated. osti.gov The stoichiometry of these complexes can vary, with metal-to-ligand ratios ranging from 1:1 to 1:3 being observed for europium, thorium, and uranyl ions. osti.goviaea.org The degree of protonation is significant, with the monoprotonated phosphonate moiety (-PO₃H⁻) being the primary binding group. osti.gov The existence of complexes with the stoichiometry M(H₃L) implies that even doubly protonated groups (-PO₃H₂) can coordinate to the metal ion. osti.goviaea.org Potentiometric titrations and NMR spectroscopy are key techniques used to determine these protonation constants and complex stoichiometries in solution. iaea.orgtandfonline.com For instance, for a chelating ion-exchange resin with diphosphonate groups, the intrinsic equilibrium constants for the first two protonations were determined to be pK₄ ≈ 10.47 and pK₃ ≈ 7.24. tandfonline.com
| Metal Ion System | Observed Stoichiometries (M:L) | Dominant Ligand Species in Acidic Solution |
|---|---|---|
| Eu(III), Th(IV), U(VI) with 1,1-diphosphonates | 1:1, 1:2, 1:3 osti.goviaea.org | Protonated forms (e.g., H₂L²⁻, H₃L⁻) osti.gov |
| Uranyl with MDPA (pH 5-8) | 2:2, 2:3 (polynuclear) osti.goviaea.org | Deprotonated forms become more significant as pH increases |
Characterization of Chelate and Bridging Coordination Geometries
Methanediphosphonate ligands can coordinate to metal centers in several ways, most commonly through chelation or bridging. In a chelating mode, both phosphonate groups of a single ligand bind to the same metal ion, forming a stable ring structure. In a bridging mode, the ligand connects two or more metal centers. Infrared (IR) spectroscopy is a powerful tool for distinguishing these coordination modes. A shift in the asymmetric and symmetric stretching frequencies of the P-O bonds upon complexation can indicate the nature of the metal-ligand interaction. researchgate.net For example, the shift of both νₐₛᵧₘ(POO⁻) and νₛᵧₘ(POO⁻) to lower energies compared to the sodium salt is indicative of symmetrical coordination through chelate and/or bridging interactions. researchgate.net X-ray crystallography provides definitive structural information, as seen in the crystal structure of a neodymium complex with 1-hydroxyethane-1,1-diphosphonic acid (HEDP), which revealed the presence of both bridging and terminal (chelated) HEDP ligands. osti.gov
Formation of Polynuclear Complexes and Aggregates
Under certain conditions, particularly at higher metal concentrations and pH values, methanediphosphonate can facilitate the formation of polynuclear complexes and larger aggregates. tandfonline.comosti.gov For example, potentiometric studies of the uranyl-methanediphosphonic acid system indicated the formation of polynuclear species with 2:2 and 2:3 metal-to-ligand stoichiometries in the pH range of 5 to 8. osti.goviaea.org
The aggregation behavior is highly dependent on the metal ion. Small-angle neutron scattering (SANS) studies on metal complexes with P,P'-di(2-ethylhexyl) methanediphosphonic acid (H₂DEH[MDP]) showed that while Ca(II), Al(III), La(III), and Nd(III) complexes have little tendency to aggregate, uranyl complexes form small aggregates, and Th(IV) complexes form large aggregates under high metal loading. tandfonline.com The formation of these polynuclear structures is an important consideration in processes like solvent extraction, where high metal concentrations are common. researchgate.net
Analysis of Inner Coordination Sphere Composition
Analysis of the inner coordination sphere of methanediphosphonate complexes reveals that the phosphonate groups coordinate to metal ions in a symmetrical fashion, often through chelation or bridging interactions. tandfonline.comtandfonline.com Infrared spectroscopy is a key technique used to probe these interactions. The phosphorus-oxygen stretching frequencies in the infrared spectra are sensitive to the identity of the metal ion. tandfonline.com A shift to lower frequencies of both the asymmetric and symmetric P-O stretching bands, relative to the sodium salt, is indicative of symmetrical coordination. tandfonline.com
In the solid state, the inner coordination sphere of a neodymium complex with a related diphosphonate ligand, 1-hydroxyethane-1,1-diphosphonic acid (HEDPA), was found to be exclusively populated by phosphonate oxygens, resulting in an 8-coordinate geometry. osti.gov The water molecules and hydronium ions were located in the crystal lattice but not directly coordinated to the metal ion. osti.gov However, in aqueous solutions, studies on europium complexes with diphosphonic acids suggest the presence of water molecules within the inner coordination sphere. osti.gov For instance, laser-induced fluorescence studies of 1:2 europium-diphosphonate complexes in acidic aqueous solutions indicated that three water molecules are part of the inner coordination sphere of the metal ion. osti.gov This highlights the importance of the solvent in influencing the composition of the inner coordination sphere. osti.gov
The formation of a chelate ring with a diphosphonate ligand typically involves the displacement of two solvent molecules from the inner coordination sphere of the metal ion. iaea.org However, the entropy change observed for some f-element complexes with methanediphosphonic acid (MDPA) is smaller than expected, suggesting a more complex interplay of factors beyond simple solvent displacement. iaea.org
Solution Chemistry and Supramolecular Assembly
The behavior of trisodium (B8492382) methanediphosphonate and its complexes in solution is governed by a variety of factors, including ligand aggregation, metal ion concentration, pH, and the nature of the solvent.
Dimerization and Aggregation Phenomena of Diphosphonate Ligands in Solution
Diphosphonate ligands, particularly in non-polar solvents, exhibit a strong tendency to form aggregates. For instance, P,P'-di(2-ethylhexyl) methanediphosphonic acid (H2DEH[MDP]) has been shown to exist as a dimer in toluene. tandfonline.comtandfonline.com This dimerization is a key feature of its solution chemistry. tandfonline.com The aggregation behavior can be influenced by the presence of metal ions, with the degree of aggregation often increasing significantly with increasing metal ion concentration. tandfonline.com In some cases, the formation of larger aggregates, such as rod-like structures, has been observed at high metal loading. tandfonline.com
The aggregation of diphosphonate ligands is not limited to organic solvents. In aqueous solutions, the formation of supramolecular polymers driven by the dimerization of diphosphonate monomers within cyanostar macrocycles has been demonstrated. nsf.gov This highlights the versatility of diphosphonate ligands in forming organized structures in different environments.
Impact of Metal Ion Concentration and Ionic Potential on Aggregation Behavior
The concentration and ionic potential (charge-to-radius ratio) of metal ions play a crucial role in the aggregation behavior of diphosphonate ligands. tandfonline.com An increase in metal ion concentration can dramatically enhance the degree of aggregation of ligands like H2DEH[MDP] in toluene. tandfonline.com Similarly, the ionic potential of the metal ion influences these interactions. tandfonline.com The difference between the asymmetric and symmetric phosphorus-oxygen stretching frequencies in the infrared spectra of metal complexes of P,P'-di(2-ethylhexyl) ethanediphosphonic acid becomes smaller as the ionic potential of the metal ion increases, suggesting a stronger and more symmetrical coordination. tandfonline.comtandfonline.com
Studies on various metal complexes with H2DEH[MDP] have shown that the tendency to aggregate varies depending on the metal ion. tandfonline.com While Ca(II), Al(III), La(III), and Nd(III) complexes show little to no aggregation, uranyl complexes form small aggregates at high metal loading, and Th(IV) complexes form large aggregates under similar conditions. tandfonline.com This differential aggregation behavior is important for understanding the solvent extraction properties of these ligands. tandfonline.com
The effect of metal ion concentration is not always to promote aggregation. In some systems, the type of aggregation can be affected. For example, with some extractants, high metal loading can lead to the formation of larger aggregates with different shapes, such as rod-like and cylindrical structures. researchgate.net
pH-Dependent Complex Formation and Solubility in Aqueous Systems
The pH of the aqueous solution is a critical parameter that governs the complexation and solubility of trisodium methanediphosphonate and its metal complexes. The protonation state of the phosphonate groups is highly dependent on pH, which in turn affects their ability to bind to metal ions. researchgate.netsolubilityofthings.com
In acidic solutions, diphosphonate ligands are often protonated, and complex formation occurs with these protonated species. iaea.orgosti.gov The monoprotonated phosphonate group (-PO3H⁻) is a principal binding group in acidic media, but complexes with doubly protonated groups (-PO3H2) have also been observed. iaea.orgosti.gov The stability of these complexes is influenced by the pH, with a decrease in complex formation generally observed as the pH is lowered. researchgate.net
The solubility of both the free ligand and its metal complexes can be significantly affected by pH. For instance, some lanthanide complexes with aminodiphosphonate ligands have persistent solubility problems, while others exhibit excellent solubility over a range of pH values (e.g., pH 2 to 6). osti.gov The solubility of metal ion complexes with certain diphosphonate complexants has been determined to be good in media ranging from moderately alkaline to very acidic. google.com In general, the solubility of phosphonomethylphosphonic acid is influenced by the pH of the solution due to changes in the ionization state of the phosphonic acid groups. solubilityofthings.com
The formation of different complex species at different pH values can also impact solubility. For example, with europium(III) and etidronic acid (HEDP), species with different solubilities can form, and the components of the medium can compete with HEDP for complexation with the metal ion. mdpi.com
Solvent Effects on Coordination and Complex Stability
The solvent plays a significant role in the coordination chemistry and stability of methanediphosphonate complexes. The nature of the solvent can influence the structure of the complex, the composition of the inner coordination sphere, and the thermodynamics of complex formation.
In non-polar solvents like toluene, diphosphonic acid extractants tend to aggregate, a phenomenon that is crucial for their metal extraction capabilities. tandfonline.comtandfonline.com The polarity of the solvent can also affect the stoichiometry of the resulting complexes. utwente.nl
In aqueous solutions, water molecules can directly participate in the coordination sphere of the metal ion, as seen in europium-diphosphonate complexes. osti.gov The displacement of these water molecules upon complex formation is a key thermodynamic driver. iaea.org
Mixed solvent systems, such as methanol-water, have been used to study the kinetics of complexation. In the case of uranyl complexation with a diphosphonate ligand, the rate of complex formation and the activation parameters in a 50:50 methanol-water mixture were found to be similar to those in purely aqueous solutions, suggesting that subtle changes in the surrounding medium may have a limited effect on the kinetics of an intramolecular process. psu.edu However, the activation entropy for the dissociation of the complex was significantly different in the mixed solvent, indicating a role for the solvent in the dissociation mechanism. psu.edu
Thermodynamic and Kinetic Investigations of Complex Formation
Understanding the thermodynamic and kinetic aspects of complex formation is essential for predicting the behavior of this compound as a chelating agent.
Thermodynamic studies provide insights into the stability and driving forces of complexation. The complexation of europium(III) with methanediphosphonic acid (MDPA) has been compared to that with malonate. iaea.orgosti.gov The thermodynamic parameters for the formation of the 1:1 complexes are similar, suggesting analogous structures. iaea.orgosti.gov However, the formation of the 1:2 europium-MDPA complex is driven by an exothermic enthalpy and a small favorable entropy, in contrast to the corresponding malonate complex which is entropically driven. iaea.orgosti.gov This suggests that interligand hydrogen bonding and the ordering of solvent molecules may play a significant role in the stability of the diphosphonate complex. iaea.org
Kinetic studies reveal the rates and mechanisms of complex formation and dissociation. The kinetics of complexation of uranyl(VI) with methanediphosphonic acid (MDPA) have been investigated using stopped-flow spectrophotometry. iaea.orgacs.org The reaction proceeds via a first-order approach to equilibrium. iaea.org The rate parameters for the formation and dissociation of the uranyl-MDPA complex have been determined. psu.eduiaea.org
The complex formation reaction was found to be independent of acid concentration at acidities above 0.03 M, while the dissociation reaction showed a direct dependence on the hydrogen ion concentration. iaea.orgacs.org Activation parameters for both formation and dissociation reactions are consistent with an associative mechanism. iaea.orgacs.org
Interactive Data Table: Kinetic Parameters for Uranyl-Diphosphonate Complexation
Please note that the following table contains data for methanediphosphonic acid (MDPA) and related diphosphonic acids to provide context.
Click to view interactive data table
| Ligand | Formation Rate Constant (k_f) (M⁻¹s⁻¹) | Dissociation Rate Constant (k_d) (s⁻¹) |
| Methanediphosphonic acid (MDPA) | 6813 (±320) iaea.org | 31.3 (±2.1) iaea.org |
| 1-Hydroxyethane-1,1-diphosphonic acid (HEDPA) | 7715 (±146) iaea.org | 27.5 (±2.0) iaea.org |
| Ethane-1,2-diphosphonic acid (E12DPA) | 216 (±24) iaea.org | 47.4 (±2.6) iaea.org |
Theoretical and Computational Studies of Methanediphosphonate Systems
Quantum Chemical Approaches for Molecular Structure and Reactivity
Quantum chemical methods are employed to elucidate the electronic structure, molecular geometry, and reactivity of diphosphonate systems. These calculations provide a fundamental understanding of the intrinsic properties of these molecules.
Ab initio and Density Functional Theory (DFT) are two major classes of quantum chemical methods used to study diphosphonate systems. nih.gov Ab initio methods are based on first principles, using the Schrödinger equation without empirical parameters. wavefun.com DFT, on the other hand, utilizes the electron density to calculate the energy of a system, offering a balance between accuracy and computational cost. wikipedia.orgpeacta.org
DFT computations have been successfully used to characterize bisphosphonate derivatives. researchgate.net For instance, the B3LYP hybrid functional combined with appropriate basis sets like 6-31+G(d,p) has been employed to optimize molecular structures and calculate binding energies. researchgate.net These calculations can predict various molecular properties, including NMR and nuclear quadrupole resonance (NQR) parameters, which are valuable for structural elucidation. researchgate.net
The choice of method and basis set is crucial for obtaining reliable results. While ab initio methods like Hartree-Fock (HF) can be computationally demanding, they provide a rigorous framework. wavefun.comnumberanalytics.com DFT offers a more computationally tractable alternative that often includes a degree of electron correlation, which is important for describing the behavior of many-electron systems. wikipedia.orgnumberanalytics.com The performance of different DFT functionals can vary, and their selection should be validated against experimental data or higher-level ab initio calculations when possible.
Table 1: Comparison of Ab Initio and DFT Methods
| Feature | Ab Initio Methods (e.g., Hartree-Fock) | Density Functional Theory (DFT) |
| Fundamental Principle | Solves the approximate Schrödinger equation. wavefun.com | Based on the electron density of the system. wikipedia.org |
| Empirical Parameters | Generally avoids empirical parameters. wavefun.com | Incorporates parameters in the exchange-correlation functional. wikipedia.org |
| Computational Cost | High, scales poorly with system size. numberanalytics.com | Lower than traditional ab initio methods, more scalable. wikipedia.org |
| Accuracy | Can be systematically improved, but high accuracy is computationally expensive. wavefun.com | Accuracy depends on the chosen exchange-correlation functional. researchgate.net |
| Typical Applications | Benchmarking, small to medium-sized molecules. | A wide range of molecular systems, including large molecules and solids. wikipedia.org |
Semi-empirical methods provide a faster alternative to ab initio and DFT calculations by incorporating experimental parameters to simplify the complex integrals in the Hartree-Fock formalism. uni-muenchen.dewikipedia.org These methods are particularly useful for studying large molecular systems where more rigorous methods would be computationally prohibitive. researchgate.net
Common semi-empirical methods include those based on the Neglect of Diatomic Differential Overlap (NDDO) approximation, such as MNDO, AM1, and PM3. numberanalytics.comuni-muenchen.de These methods have been parameterized to reproduce experimental data like heats of formation and molecular geometries. uni-muenchen.de More recent developments have led to improved parameterizations, such as PM6 and PM7, and the inclusion of d-orbitals for better description of elements beyond the second row. uni-muenchen.dewikipedia.org
While less accurate than ab initio or DFT methods, semi-empirical calculations can provide valuable qualitative insights and trends in electronic structure and molecular properties. researchgate.net They are often used for initial conformational searches or for studying large numbers of molecules in a high-throughput manner. The choice of a specific semi-empirical method depends on the system under study and the properties of interest, as their performance can vary. numberanalytics.com
Table 2: Overview of Common Semi-Empirical Methods
| Method | Full Name | Key Features |
| MNDO | Modified Neglect of Diatomic Overlap | One of the earliest NDDO-based methods. uni-muenchen.de |
| AM1 | Austin Model 1 | Improved version of MNDO with modified core-repulsion function. numberanalytics.comuni-muenchen.de |
| PM3 | Parametric Model number 3 | Re-parameterized version of AM1, often better for hydrogen bonds. numberanalytics.comuni-muenchen.de |
| PM6 | Parametric Model number 6 | Includes d-orbitals for more elements and is re-parameterized using a larger set of reference data. wikipedia.org |
| PM7 | Parametric Model number 7 | An extension of PM6 with further refinements to improve accuracy. wikipedia.org |
Molecular Modeling and Simulation of Interactions
Molecular modeling and simulation techniques are instrumental in understanding the dynamic behavior and intermolecular interactions of methanediphosphonate systems. These methods allow for the exploration of conformational landscapes and the prediction of binding affinities.
Computational methods, such as molecular mechanics and quantum chemical calculations, are used to determine the relative energies of different conformers and the energy barriers for their interconversion. libretexts.org These studies have shown that even for relatively simple ligands, the conformational landscape can be complex, with multiple low-energy states. rsc.org The rigidity of the ligand backbone is an important factor in its binding to metal ions or biological targets, as pre-organization of the ligand into a binding-competent conformation can reduce the entropic penalty of binding. nih.gov
Methanediphosphonates are excellent chelating agents for a variety of metal ions. Computational methods play a significant role in predicting the preferred binding sites and coordination geometries of these metal complexes. researchgate.net By calculating the interaction energies between the diphosphonate ligand and different metal ions, it is possible to identify the most favorable binding modes. plos.org
These calculations can reveal the specific atoms on the ligand that are involved in coordination, which are typically the oxygen atoms of the phosphonate (B1237965) groups. researchgate.net The coordination geometry (e.g., tetrahedral, octahedral) is influenced by the size and charge of the metal ion, as well as the steric and electronic properties of the diphosphonate ligand. researchgate.net Various computational approaches, including sequence-based methods and those utilizing structural information, have been developed to predict metal ion binding sites in proteins and other biological systems. plos.orgbiorxiv.orgnih.govfrontiersin.orgnih.gov
The interaction of methanediphosphonates with crystalline surfaces is of great interest in various fields, including materials science and medicine. For instance, their ability to adsorb onto hydroxyapatite (B223615), the main mineral component of bone, is fundamental to their use in treating bone disorders. researchgate.net
Molecular modeling can be used to simulate the adsorption process and elucidate the underlying mechanisms. acs.org These simulations can provide a detailed picture of how the diphosphonate molecules orient themselves on the crystal surface and the nature of the interactions that stabilize the adsorbed state. researchgate.net Factors such as the surface chemistry of the crystal, the solvent environment, and the structure of the diphosphonate all play a role in the adsorption process. By understanding these factors at a molecular level, it is possible to design inhibitors with enhanced adsorption properties for specific applications. researchgate.net
Elucidation of Reaction Mechanisms and Isomerization Pathways
A primary application of computational chemistry in the study of diphosphonates is the elucidation of complex reaction mechanisms. mt.com A reaction mechanism describes the sequential, step-by-step molecular events that occur during a chemical transformation, including the breaking and forming of bonds. mt.com Computational models can map out these pathways, identify transition states, and determine the energetics of each step, which is crucial for understanding reaction kinetics and outcomes. mdpi.com
Bisphosphonates, the class of compounds to which methanediphosphonate belongs, are known to act via several molecular mechanisms. nih.gov The simpler, non-nitrogen-containing bisphosphonates, like clodronate, are metabolized within cells into non-hydrolyzable analogues of adenosine (B11128) triphosphate (ATP). nih.gov These molecules can induce apoptosis (programmed cell death) in cells like osteoclasts. nih.gov More potent, nitrogen-containing bisphosphonates inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway, which disrupts essential signaling proteins and interferes with osteoclast function and survival. nih.govnih.gov
Computational studies provide a deeper understanding of the specific reactions and regioselectivity involved. For instance, theoretical studies on the cyclization reactions to form heterocyclic methylenebisphosphonates have been conducted. researchgate.net By calculating the electronic structure of intermediates and the thermodynamic parameters, researchers can predict the most likely reaction pathway. researchgate.net
| Parameter | Finding | Significance |
|---|---|---|
| Regioisomer Stability | One regioisomer (S-3) was favored with an energy difference of 9.44 kcal/mol. | Predicts the selective formation of a single product isomer in the reaction. |
| Spectroscopic Correlation | Calculated frequencies and NMR chemical shifts matched experimental data for the favored isomer. | Confirms the structure of the reaction product and validates the computational model. |
| Mechanism Analysis | Thermodynamic and electronic structure calculations supported the pathway leading to the observed product. | Provides a rational basis for the reaction's regioselectivity. |
These theoretical investigations are not limited to synthesis. They are also critical in understanding isomerization pathways, where a molecule rearranges into a different structural form. For diphosphonates, this can involve changes in the conformation of the P-C-P backbone or the orientation of its side chains, which can significantly impact its biological activity and material properties.
Computational Design of Advanced Materials
Computational methods are at the forefront of designing new materials with tailored properties. nist.gov First-principles, or ab initio, calculations allow scientists to predict the behavior and properties of a material based solely on its chemical composition and crystal structure, without prior experimental data. ucm.es This predictive power accelerates the design of novel materials by allowing researchers to screen promising candidates computationally before undertaking expensive and time-consuming laboratory synthesis. ucm.es
In the context of diphosphonates, these design principles are used to create advanced materials for various applications. A notable example is the development of selective extractive substrates for detecting specific ions. Researchers have used Density Functional Theory (DFT) to model the interaction between phosphate-based monomers and metal ions to design materials with high selectivity. rsc.org
| Computational Method | System Studied | Objective | Key Finding |
|---|---|---|---|
| Density Functional Theory (DFT) | Complexes of bis[2-(methacryloyloxy)ethyl] phosphate (B84403) (BMEP) with Ce(IV) and Pu(IV) ions. | Investigate the binding properties and selectivity of the BMEP monomer for Pu(IV). | Calculations corroborated experimental findings that homologue imprinting with Ce(IV) enhanced the extraction of Pu(IV). |
| Gas Phase Optimization | Structures of the free BMEP anion and its metal complexes (ML4 type). | Determine the most stable geometric configurations of the complexes. | Provided insight into the structural basis for the substrate's selectivity. |
By understanding the binding energies and structural conformations of diphosphonate-metal complexes, scientists can rationally design and functionalize surfaces and polymers. This approach has been successfully used to create a highly selective substrate for detecting ultra-trace amounts of Plutonium(IV), demonstrating the power of combining computational design with experimental validation. rsc.org
Application of Machine Learning in Diphosphonate Chemistry Research
Machine learning (ML), a subset of artificial intelligence, is revolutionizing chemical research by identifying complex patterns in large datasets. towardsai.net These algorithms can accelerate discovery by predicting molecular properties, modeling chemical reactions, and aiding in the design of new compounds and materials. towardsai.netnih.gov
In the field of diphosphonate chemistry, ML models are being applied to a range of challenges. Supervised learning algorithms, including neural networks, are trained on existing experimental data to make predictions for new, untested systems. researchgate.net This has significant potential to speed up research and reduce the cost of experimental procedures. researchgate.net
| Application Area | Description | Potential Impact on Diphosphonate Research |
|---|---|---|
| Compound Property Prediction | ML models, particularly deep learning approaches, predict properties like binding affinity, activity, and ADMET (absorption, distribution, metabolism, excretion, toxicity). nih.gov | Faster screening of new diphosphonate derivatives for desired biological or material characteristics. |
| Reaction Outcome Prediction | Algorithms are trained on high-throughput experimental data to predict the yield and outcome of chemical reactions under different conditions. researchgate.net | Optimization of synthesis routes for trisodium (B8492382) methanediphosphonate and other complex phosphonates. |
| De Novo Design | Generative models design novel molecular structures with specific desired properties. nih.gov | Creation of entirely new diphosphonate-based molecules for specific therapeutic or material science applications. |
| Data Analysis | ML can analyze complex spectral data to automate the identification of compounds. towardsai.net | More efficient characterization of reaction products and intermediates in diphosphonate chemistry. |
The integration of machine learning with computational chemistry and experimental data provides a powerful new paradigm for research. For example, the findings from an exceptionally facile sigmatropic rearrangement in a fluorinated phosphonate system are expected to drive future computational and ML studies to better understand the complex interplay of enthalpic and entropic effects governing the reaction. acs.org As chemical datasets grow, the predictive accuracy and utility of ML models in diphosphonate research will continue to expand, paving the way for rapid innovation. nih.gov
Advanced Analytical Methodologies for Diphosphonate Research
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the analysis of phosphonate-containing molecules, offering non-destructive methods to probe various aspects of their chemical nature.
Infrared (IR) and Raman spectroscopy are powerful tools for investigating the vibrational modes of molecules. In the context of Trisodium (B8492382) methanediphosphonate, these techniques provide a detailed fingerprint of the phosphonate (B1237965) groups and the central P-C-P bridge. The vibrational spectra are characterized by distinct bands corresponding to the stretching and bending of P-O, P-C, and C-H bonds.
The phosphonate group (PO₃²⁻) exhibits characteristic vibrational frequencies. The symmetric and asymmetric stretching vibrations of the P-O bonds are particularly informative. In metal complexes of diphosphonates, these frequencies are sensitive to the coordination environment of the phosphonate group. For instance, a study on lanthanide complexes with a diphosphonic acid derivative showed that the asymmetric and symmetric POO⁻ stretching frequencies appear at lower energies in the complexes compared to the sodium salt, indicating symmetrical coordination of the phosphonate groups through chelation or bridging interactions acs.org. The frequency difference between the asymmetric and symmetric POO⁻ stretching bands tends to decrease as the ionic potential of the metal ion increases acs.org.
Table 1: Typical Vibrational Frequencies for Phosphonate Groups
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|
| P=O Stretching | 1250 - 1300 |
| PO₂⁻ Asymmetric Stretching | 1080 - 1150 |
| PO₂⁻ Symmetric Stretching | 980 - 1050 |
| P-C Stretching | 700 - 800 |
| P-O-H Bending | 1200 - 1400 |
| O-P-O Bending | 450 - 600 |
Note: These are general ranges and the exact frequencies for Trisodium methanediphosphonate may vary.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organophosphorus compounds. ³¹P NMR, in particular, is highly sensitive to the chemical environment of the phosphorus nucleus. The chemical shift (δ) in ³¹P NMR provides valuable information about the oxidation state, coordination number, and nature of the substituents on the phosphorus atom.
For diphosphonates, the ³¹P NMR spectrum typically shows a single resonance in a proton-decoupled spectrum, assuming the two phosphorus atoms are chemically equivalent. The chemical shift for pentavalent phosphorus compounds, such as phosphonates, generally falls within a broad range. Phosphonate esters and acids typically resonate in the region of 0 to +30 ppm relative to 85% H₃PO₄. For instance, the ³¹P NMR chemical shift for phosphate (B84403) groups is around +6.0 ppm rsc.org.
While the specific ³¹P NMR chemical shift for this compound is not explicitly found in the provided search results, related bisphosphonates have been studied extensively. The chemical shifts are influenced by pH and the presence of metal ions.
¹H and ¹³C NMR spectroscopy are also used to characterize the organic backbone of the molecule. For this compound, the ¹H NMR spectrum would be expected to show a triplet for the methylene (B1212753) (CH₂) protons due to coupling with the two equivalent phosphorus atoms. The ¹³C NMR spectrum would similarly show a triplet for the methylene carbon.
Table 2: Expected NMR Data for this compound
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity |
|---|---|---|
| ³¹P | 0 to +30 | Singlet |
| ¹H (CH₂) | 2 - 4 | Triplet |
| ¹³C (CH₂) | 20 - 40 | Triplet |
Note: These are estimated ranges based on data for similar compounds.
UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. Simple phosphonates without chromophoric groups, like this compound, are not expected to show significant absorption in the visible region. Their absorption is typically in the UV region, corresponding to σ → σ* and n → σ* transitions.
The primary utility of UV-Vis spectroscopy in the study of this compound is in monitoring its complexation with metal ions. The formation of a metal-ligand complex can lead to the appearance of new absorption bands, often referred to as charge-transfer bands csbsju.eduresearchgate.net. These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands. The position and intensity of these bands can provide information about the nature of the metal-ligand interaction and the stoichiometry of the complex researchgate.netnih.gov. For instance, upon interaction of a ligand with metal ions, a bathochromic (red) or hypochromic (blue) shift of the absorption bands can be observed nih.gov.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.
For this compound, XPS can be used to confirm the presence of sodium, carbon, oxygen, and phosphorus and to determine their respective oxidation states. The binding energies of the core-level electrons are characteristic of each element and its chemical environment.
While specific XPS data for this compound is not available in the search results, typical binding energy ranges for the constituent elements in similar compounds can be referenced.
Table 3: Expected Core-Level Binding Energies for this compound
| Element | Core Level | Expected Binding Energy (eV) |
|---|---|---|
| P | 2p | 132 - 134 |
| O | 1s | 531 - 533 |
| Na | 1s | 1071 - 1072 |
| C | 1s | 284 - 286 |
Note: These are approximate values based on data for various phosphonate and sodium compounds ukm.myxpsfitting.comaip.orgthermofisher.comthermofisher.com.
The P 2p spectrum for a phosphate is typically observed around 133 eV thermofisher.comthermofisher.com. The O 1s spectrum in phosphonates can be complex due to the presence of P-O-M and P=O bonds. The Na 1s binding energy for sodium compounds is generally found in the range of 1071–1071.5 eV aip.org. The C 1s peak for the methylene group would be expected in the typical range for aliphatic carbon.
Morphological and Structural Analysis
While spectroscopic techniques provide information about the molecular level, methods that probe the larger-scale structure and morphology are also crucial for a complete understanding of a compound.
While the crystal structure of this compound itself is not found in the provided search results, the structures of several metal complexes of diphosphonates have been reported. These studies reveal the versatile coordination chemistry of the phosphonate groups, which can act as monodentate, bidentate (chelating or bridging), or tridentate ligands.
For example, the crystal structure of a magnesium complex with a diphosphonate ligand has been determined, showing an octahedral coordination of the Mg²⁺ ion by oxygen atoms from six phosphonate groups of four different ligand anions. This leads to the formation of a one-dimensional polymeric chain.
Table 4: Example Crystallographic Data for a Diphosphonate Metal Complex
| Parameter | Value |
|---|---|
| Compound | [Mg(C₃H₁₀NO₆P₂)₂]n |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.4507 |
| b (Å) | 11.2166 |
| c (Å) | 12.5770 |
| β (°) | 94.984 |
| V (ų) | 766.03 |
Data from a related magnesium diphosphonate complex.
Such crystallographic studies are vital for understanding the structure-property relationships in diphosphonate-based materials and for the rational design of new metal-organic frameworks with desired functionalities.
Small Angle Neutron Scattering (SANS) for Aggregation Behavior in Solution
Small Angle Neutron Scattering (SANS) is a powerful technique for analyzing the structure and aggregation of particles in solution over length scales from nanometers to micrometers. nih.gov In the context of diphosphonate research, SANS can provide valuable insights into the formation of aggregates, which is a critical factor in various applications. The technique is capable of characterizing the size, shape, and internal structure of aggregates formed by diphosphonate compounds in different solvent environments. nih.gov
Research on related compounds has demonstrated the utility of combining SANS with Ultra-Small Angle Neutron Scattering (USANS) to investigate structures across multiple length scales, revealing aggregations that can be orders of magnitude larger than a single particle. nih.gov The aggregation behavior of diphosphonates is of particular interest, as studies have shown their ability to strongly inhibit the aggregation of crystals like calcium oxalate (B1200264). nih.gov By employing contrast variation techniques, where different solvents such as H₂O and deuterated counterparts are used, SANS can elucidate the role of specific atoms, like hydrogen, in the formation and morphology of these aggregates. nih.gov Such studies can help build standard structural models for how diphosphonates behave in suspension, which is crucial for optimizing their performance in various applications. nih.gov
Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) for Surface Interactions
Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are complementary high-resolution techniques used to investigate surface structure and interactions at the nanometer scale. wiley.com SEM provides images by rastering an electron beam across a surface and detecting the emitted secondary electrons, offering a significant advantage in its large depth of field, which is ideal for imaging rough surfaces. wiley.com AFM, conversely, scans a sharp tip attached to a flexible cantilever across the surface, maintaining a constant force to generate a three-dimensional topographic image. wiley.com
In the study of diphosphonates, these techniques are invaluable for understanding how the molecules interact with various surfaces. For instance, research on the interaction of diphosphonates with calcitic surfaces has been crucial to understanding their role as dissolution inhibitors. nih.gov AFM can be used to perform approach-retract cycles, yielding force-distance graphs that provide data on surface adhesion and mechanical properties. nih.gov This can indirectly indicate the surface charges of materials interacting with diphosphonates. nih.gov The adsorption of diphosphonates at a calcite/water interface, for example, involves the interaction of charged species in the solution with charged surface species. nih.gov Molecular modeling studies have further quantified the interactions of diphosphonic acid-based surfactants with calcium-containing minerals like calcite, fluorite, and fluorapatite, with theoretical predictions matching well with experimental results. researchgate.net
| Feature | Scanning Electron Microscopy (SEM) | Atomic Force Microscopy (AFM) |
|---|---|---|
| Imaging Mechanism | Detection of secondary electrons from a rastered electron beam wiley.com | Scanning a sharp tip on a cantilever across the surface wiley.com |
| Primary Information | Surface topography (2D projection) wiley.com | 3D surface topography, adhesion, mechanical properties wiley.comnih.gov |
| Key Advantage | Large depth of field, suitable for very rough surfaces wiley.com | Provides direct height information and can measure surface forces wiley.comnih.gov |
| Environment | Typically requires vacuum | Can be operated in air or liquid environments wiley.com |
Transmission Electron Microscopy (TEM) for Nanoscale Structure
Transmission Electron Microscopy (TEM) is an essential scientific tool for imaging materials at the nanoscale, capable of determining structure, morphology, and elemental composition with high resolution. researchgate.netresearchgate.net Unlike SEM, which scans the surface, TEM transmits a high-energy electron beam (typically 60 to 300 keV) through an ultra-thin sample (around 100 nm) to generate a 2D projection image. researchgate.net This allows for the visualization of internal structures and lattice planes. youtube.com High-Resolution TEM (HRTEM) can achieve spatial resolutions of less than 1 Å, enabling the study of atomic structures. researchgate.net
In diphosphonate research, TEM is particularly useful for characterizing the nanoscale structures of materials incorporating these compounds, such as bisphosphonate-functionalized nanoparticles. researchgate.net TEM images can reveal the size, shape, and distribution of such nanoparticles. researchgate.netresearchgate.net For instance, studies have used TEM to confirm the successful synthesis of nanoparticles and to visualize their morphology at different magnifications. researchgate.net Recent advancements have also enabled time-resolved TEM, allowing for the observation of structural evolution and nanoscale dynamics in real-time, which could be applied to study processes involving diphosphonates. illinois.edunih.gov
X-ray Diffraction (XRD) for Crystalline Phase Identification
X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystalline structure of materials. malvernpanalytical.com It works by directing X-rays onto a sample and measuring the scattering angles of the diffracted beams. The resulting diffraction pattern is unique to the material's crystalline phase, acting as a fingerprint for identification. malvernpanalytical.com XRD can provide a wealth of information, including phase composition, lattice parameters, crystallite size, and crystal orientation. mdpi.comdoitpoms.ac.uk
For diphosphonates, XRD is critical for characterizing the solid-state properties of these compounds and their various salt forms and hydrates. jst.go.jp Analysis of bisphosphonate hydrate crystals, for example, uses XRD to confirm that the crystalline powders consist of a single phase by comparing experimental patterns with those calculated from single-crystal structures. jst.go.jp The technique can distinguish between different hydrated forms and identify changes in the crystal structure. jst.go.jp By refining high-resolution XRD data, the precise atomic coordinates within the crystal lattice can be determined. jst.go.jpresearchgate.net The broadening of peaks in an XRD pattern can also be analyzed to estimate the average crystallite size of nanomaterials.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic researchgate.net |
| Space Group | P21/c researchgate.net |
| a (Å) | 8.1097 researchgate.net |
| b (Å) | 14.8814 researchgate.net |
| c (Å) | 10.1264 researchgate.net |
| β (°) | 108.575 researchgate.net |
| Volume (ų) | 1157.1 researchgate.net |
Chromatographic and Separation Techniques
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. wiley.com For diphosphonates, which are often polar compounds, HPLC methods are essential for assessing purity and separating related substances. sielc.com Various HPLC modes can be employed, including ion-pairing reversed-phase and hydrophilic interaction liquid chromatography (HILIC). wiley.comiaea.org
Ion-pairing reversed-phase HPLC has been successfully used to separate mixtures of technetium-labeled methylene diphosphonate (MDP) complexes, allowing for the quantification of impurities. iaea.org Studies have shown that labeling procedures for MDP kits can produce multiple, chromatographically separable components, with as many as fifteen complexes observed over time. iaea.org HILIC is another valuable approach for separating polar phosphonates, often coupled with mass spectrometry (LC/MS) for enhanced identification. wiley.com The choice of mobile phase, which typically consists of an acetonitrile/water mixture with an acid like phosphoric or formic acid, is critical for achieving effective separation. sielc.com
Thin-Layer Chromatography (TLC) for Compound Separation and Identification
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation and qualitative identification of compounds. chemistryhall.comlibretexts.orgsigmaaldrich.com It involves a stationary phase, such as silica gel coated on a plate, and a mobile phase that moves up the plate via capillary action, separating components of a mixture based on their differential affinities for the two phases. chemistryhall.comnih.gov TLC is widely used for monitoring reaction progress and for determining the purity of a substance. chemistryhall.comanalyticaltoxicology.com
In the analysis of diphosphonates, TLC is frequently used to determine radiochemical purity, particularly for radiolabeled compounds. nih.govnih.gov For example, the purity of 177Lu-labeled methylene diphosphonate has been assessed using TLC, where the separated components are identified by their retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.orgnih.gov
| Compound | Rf Value | Reference |
|---|---|---|
| [177Lu]-Methylene Diphosphonate | 0.82 ± 0.04 | nih.gov |
| 177LuCl3 | 0.00 | nih.gov |
Other Specialized Analytical Approaches
Beyond routine spectroscopic and chromatographic methods, specialized techniques are employed to gain deeper insights into the characteristics of diphosphonates. These methods are crucial for verifying the molecular structure and understanding intermolecular interactions.
Vapor Phase Osmometry (VPO) is a valuable technique for determining the number average molecular weight of a compound in solution. This method is particularly useful for investigating the formation of dimers or higher-order aggregates. The principle of VPO is based on the colligative property of vapor pressure depression. A solution containing a non-volatile solute will have a lower vapor pressure than the pure solvent at the same temperature. This difference in vapor pressure is proportional to the molal concentration of the solute particles.
In a typical VPO experiment, two thermistors are placed in a chamber saturated with solvent vapor. One thermistor holds a drop of the pure solvent, while the other holds a drop of the solution containing the compound of interest. Due to the lower vapor pressure of the solution, solvent vapor from the chamber condenses on the solution droplet, releasing the heat of condensation. This results in a temperature difference between the two thermistors, which is measured as a resistance difference. This difference is calibrated against a standard of known molecular weight to determine the apparent molecular weight of the sample.
By measuring the apparent molecular weight at different concentrations, it is possible to determine the extent of association, such as dimerization or the formation of larger aggregates. The aggregation number, which is the average number of monomers in a micelle or aggregate, can be calculated from these measurements. While specific VPO studies on the dimerization and aggregation number of this compound are not extensively detailed in publicly available literature, the technique remains a potent tool for such investigations in the broader field of diphosphonate and organophosphorus chemistry.
Table 1: Principles of Vapor Phase Osmometry (VPO)
| Feature | Description |
| Principle | Measurement of vapor pressure depression of a solution relative to the pure solvent. |
| Instrumentation | Consists of two matched thermistors in a temperature-controlled chamber saturated with solvent vapor. |
| Measurement | The temperature difference between a solvent droplet and a solution droplet, caused by solvent condensation, is measured. |
| Output | A change in electrical resistance, which is proportional to the molal concentration of solute particles. |
| Application | Determination of number average molecular weight (Mn), and study of solute association (dimerization, aggregation). |
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It is a cornerstone of chemical characterization, providing the percentage by weight of each element present in a sample. This information is crucial for verifying the empirical and molecular formula of a newly synthesized compound and ensuring its purity.
The most common method for determining the carbon, hydrogen, and nitrogen content is combustion analysis. In this process, a small, precisely weighed amount of the sample is combusted in a stream of oxygen at high temperatures. The combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), are passed through a series of traps or a gas chromatography column and quantified by detectors. The percentages of carbon, hydrogen, and nitrogen in the original sample are then calculated. The presence of other elements, such as phosphorus and sodium, can be determined by other analytical methods like inductively coupled plasma (ICP) analysis or atomic absorption spectroscopy.
Table 2: Example of Elemental Analysis Data for a Related Diphosphonate
| Element | Theoretical % | Found % |
| Carbon (C) | 4.32 | 4.30 |
| Hydrogen (H) | 0.36 | 0.52 |
| Phosphorus (P) | 22.29 | 23.01 |
| Fluorine (F) | 13.67 | 12.90 |
Data for Trisodium difluoromethanebiphosphonate as reported in a patent document. google.com
This table illustrates how elemental analysis is used to compare the experimentally determined elemental composition with the calculated theoretical values based on the expected molecular formula. Such a comparison is vital for the stoichiometric verification of diphosphonate compounds.
Mechanisms of Crystal Growth Inhibition by Methanediphosphonates
Elucidation of Adsorption Mechanisms on Mineral Surfaces
The initial and crucial step in crystal growth inhibition by methanediphosphonates is their adsorption onto the nascent or growing mineral surfaces. This process is governed by a combination of factors, including the molecular structure of the inhibitor and the surface chemistry of the mineral.
The effectiveness of a crystal growth inhibitor is often linked to its ability to structurally mimic the arrangement of ions on a specific crystal face. This concept, known as stereochemical matching, allows the inhibitor molecule to fit snugly into the crystal lattice, effectively blocking active growth sites. While detailed studies specifically on the stereochemical matching of trisodium (B8492382) methanediphosphonate are not extensively available in the reviewed literature, research on similar phosphonates, such as aminotris(methylenephosphonic acid) (ATMP) and diethylenetriaminepentakis(methylphosphonic acid) (DTPMP), has demonstrated their excellent stereochemical fit with the {100} surfaces of mirabilite (a hydrated form of sodium sulfate). This matching is a key factor in their efficacy as inhibitors for this particular mineral.
Epitaxial growth inhibition is a related phenomenon where the adsorbed inhibitor layer acts as a template that is incompatible with the continued growth of the original crystal lattice. This disruption of the ordered atomic layers prevents the further propagation of the crystal structure.
The concentration of trisodium methanediphosphonate in a solution plays a critical role in its effectiveness as a crystal growth inhibitor. At lower concentrations, the phosphonate (B1237965) molecules tend to adsorb onto the most active sites of the crystal surface, such as kinks and step edges. This targeted adsorption can be highly effective at slowing down crystal growth even at substoichiometric amounts, a phenomenon known as the "threshold effect."
As the concentration of the phosphonate increases, a greater portion of the crystal surface becomes covered. This leads to a more pronounced inhibition of crystal growth. However, at very high concentrations, there is a potential for the phosphonate to precipitate with cations present in the solution, such as calcium. This precipitation can reduce the concentration of the inhibitor in the solution, potentially diminishing its effectiveness. The dynamics between surface adsorption and precipitation are therefore crucial in determining the optimal concentration for effective scale inhibition.
| Concentration Range | Predominant Mechanism | Effect on Crystal Growth |
| Low | Adsorption at active sites (kinks, steps) | Significant inhibition (Threshold effect) |
| Moderate | Increased surface coverage by adsorption | Enhanced inhibition |
| High | Potential for precipitation with cations | Reduced inhibitor concentration in solution, possible decrease in efficiency |
Impact on Crystal Nucleation and Growth Kinetics
Beyond surface adsorption, this compound also exerts a profound influence on the fundamental kinetics of crystal formation, affecting both the initial nucleation and the subsequent growth of the crystals.
Nucleation is the first step in crystal formation, where ions or molecules in a supersaturated solution begin to aggregate into stable nuclei. The time required for these nuclei to form is known as the induction time. Research has shown that phosphonates can significantly prolong this induction time. By complexing with the cations in the solution, they interfere with the initial clustering process, making it more difficult for stable nuclei to form. This delay in the onset of crystallization is a key aspect of their inhibitory action.
Effect of Solution Environmental Factors
The performance of this compound as a crystal growth inhibitor is not static but is significantly influenced by the surrounding chemical environment. Factors such as pH, temperature, and the ionic strength of the solution can all modulate its effectiveness.
The pH of the solution is a particularly critical factor. The degree of ionization of the phosphonate groups is pH-dependent. At higher pH values, the phosphonate groups are more deprotonated, carrying a greater negative charge. This can enhance their electrostatic attraction to the positively charged cations on the mineral surface, leading to stronger adsorption and more effective inhibition. Studies on other phosphonates have shown that their inhibition capacity for sodium sulfate (B86663) precipitation increases with a rise in pH, reaching a maximum at a moderately alkaline pH of around 8-8.5. However, at extremely high pH levels, the inhibition effect may decrease.
Temperature can also impact the performance of phosphonate inhibitors. While some studies on phosphonate-based scale inhibitors for calcium sulfate have shown effective inhibition at temperatures up to 90°C, the efficiency can decrease at higher temperatures.
The ionic strength of the solution can also play a role, although its effect can be complex. While some studies suggest that changes in ionic strength have minimal impact on the speciation of phosphonates, others have shown that it can influence the adsorption of macromolecules onto crystal surfaces.
pH-Dependent Inhibition Capacity and Speciation Effects
The efficacy of methanediphosphonates as crystal growth inhibitors is significantly influenced by the pH of the surrounding solution. This pH dependency is directly linked to the speciation of the phosphonate groups. Phosphonates are polyprotic acids, meaning they can donate multiple protons, and the degree of deprotonation (the charge of the molecule) is governed by the pH.
At lower pH values, the phosphonate groups are largely protonated (less negatively charged). As the pH increases, these groups deprotonate, increasing the molecule's negative charge. ugr.es This enhanced negative charge strengthens the electrostatic attraction between the phosphonate inhibitor and the positively charged cations (e.g., Ca²⁺, Na⁺) on the crystal surface. ugr.es Consequently, the inhibitor's ability to bind to the crystal and block growth sites is enhanced.
Research on various phosphonates has consistently demonstrated that their inhibitory activity increases as the pH rises. For instance, in studies of calcium oxalate (B1200264) crystal growth, the effective concentration of phosphonate inhibitors required was found to decrease by as much as two orders of magnitude as the pH was increased from 5.0 to 7.0. nih.gov Similarly, the inhibition of sodium sulfate (mirabilite) crystallization by phosphonates like HEDP and ATMP shows a marked increase in capacity as the pH is raised to moderately alkaline levels of 8-8.5. ugr.es However, it is also noted that upon further increases in pH, the degree of inhibition may decline. ugr.es
Table 1: Effect of pH on Phosphonate Inhibition
| pH Level | Degree of Protonation | Molecular Charge | Adsorption to Cationic Crystal Sites | Inhibition Capacity |
| Low (Acidic) | High | Low Negative Charge | Weaker | Lower |
| Neutral to Moderately Alkaline | Increasing Deprotonation | Higher Negative Charge | Stronger | Higher |
Role of Geochemical Speciation Modeling in Understanding Inhibition
Geochemical speciation modeling is a computational tool used to calculate the distribution and concentration of aqueous species in a solution under specific chemical conditions (e.g., pH, temperature, ionic strength). hatarilabs.commdpi.com These models are essential for understanding the behavior of substances like methanediphosphonates in complex aqueous environments. wur.nl
In the context of crystal growth inhibition, speciation modeling allows researchers to:
Predict Dominant Species: Determine which ionic form (species) of the methanediphosphonate is most abundant at a given pH. researchgate.net This is crucial because, as established, different species have different charges and therefore different inhibitory potentials. ugr.es
Analyze Complex Solutions: Understand the interactions between the inhibitor and other ions in the solution. The model can account for the formation of complexes in the solution, which can reduce the concentration of free inhibitor available to act on the crystal surface. nih.gov
Interpret Experimental Data: By predicting the speciation, these models provide a theoretical framework that helps explain experimentally observed changes in inhibition efficiency with varying pH. nih.gov For example, a model can confirm that a measured increase in inhibition at a higher pH corresponds to a calculated increase in the concentration of a highly deprotonated, more active phosphonate species.
Software platforms like PHREEQC are commonly used for these calculations, using thermodynamic data to simulate the chemical equilibrium of the system. usgs.gov By integrating data from geochemical speciation modeling with experimental results, a more complete, molecular-level understanding of the inhibition mechanism is achieved. nih.gov
Comparative Studies with Other Phosphonate Inhibitors
The inhibitory performance of methanediphosphonate and its derivatives is often evaluated relative to other organophosphonates. These comparative studies are critical for understanding structure-activity relationships and optimizing inhibitor selection for specific applications. The number and arrangement of phosphonate groups, as well as other functional groups on the molecule, play a significant role in determining inhibitory efficacy.
For example, in studies of calcium oxalate crystallization, potentially hexadentate ligands (molecules with six potential binding sites) such as N,N,N',N'-ethylenediaminetetra(methylenephosphonic acid) (ENTMP) were found to be generally more effective inhibitors than bidentate phosphonates at a given pH. nih.gov In the context of sodium sulfate crystallization, aminotris(methylenephosphonic acid) (ATMP) and diethylenetriaminepentakis(methylphosphonic acid) (DTPMP) were identified as highly effective inhibitors due to their excellent stereochemical matching with the mirabilite crystal surface. ugr.es
Conversely, some studies show that a greater number of phosphonate groups does not always equate to higher inhibition. For instance, ATMP, with three phosphonate groups, has been observed to have a higher inhibition capacity for BaSO₄ precipitation than DTPMP, which has five. ugr.es The presence of a hydroxyl group, as in 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP), also significantly influences the molecule's interaction with crystal surfaces.
Table 2: Comparative Efficacy of Selected Phosphonate Inhibitors
| Inhibitor | Abbreviation | Target Crystal | Relative Efficacy | Reference |
| 1-hydroxyethylidene-1,1-diphosphonic acid | HEDP | Pyrite (FeS₂) | Effective Inhibitor | researcher.life |
| aminotris(methylenephosphonic acid) | ATMP | Sodium Sulfate (Mirabilite) | High | ugr.es |
| diethylenetriaminepentakis(methylphosphonic acid) | DTPMP | Barium Sulfate (Barite) | High; benchmark standard | rsc.org |
| N,N,N',N'-ethylenediaminetetra(methylenephosphonic acid) | ENTMP | Calcium Oxalate | Very High | nih.gov |
| nitrilotris(methylenephosphonic acid) | NTMP | Pyrite (FeS₂) | No inhibition effect observed | researcher.life |
Fundamental Understanding in Biomineralization Contexts
Biomineralization is the process by which living organisms produce minerals to harden or stiffen existing tissues, creating structures like shells, bones, and teeth. nih.gov This process is exquisitely controlled by organic macromolecules (proteins, polysaccharides) that organisms use to direct where, when, and how crystals form. nih.gov
The study of potent synthetic inhibitors like methanediphosphonates provides fundamental insights into the mechanisms underlying biomineralization. nih.gov These compounds serve as simpler, model systems to understand how molecules can control crystallization. By studying how phosphonates bind to specific crystal faces, alter crystal morphology, and inhibit growth, scientists can better understand how organisms might use acidic proteins (e.g., those rich in aspartic and glutamic acid) to achieve similar outcomes.
Key insights gained from studying phosphonates in a biomineralization context include:
Mechanism of Control: They demonstrate how molecular-level interactions, such as adsorption at crystal steps, can effectively regulate mineral growth. nih.gov
Role of Functional Groups: The strong binding of the phosphonate group to calcium and other cations serves as an analogue for the role of carboxylate groups in acidic proteins that manage biomineralization.
Pathological Crystallization: Understanding how these inhibitors prevent the growth of minerals like calcium oxalate is directly relevant to preventing the formation of pathological mineral deposits in organisms, such as kidney stones.
Therefore, while not naturally occurring in these biological systems, methanediphosphonates are invaluable chemical tools that help unravel the fundamental principles of how life exerts control over mineral formation.
Advanced Materials Science Applications of Methanediphosphonate Derivatives Academic Focus
Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers
The modular nature of Metal-Organic Frameworks (MOFs) and coordination polymers, constructed from metal ions or clusters linked by organic ligands, allows for the systematic design of materials with tunable structures and properties. epo.orgmanchester.ac.uk Diphosphonate linkers, such as methanediphosphonic acid, are particularly advantageous in this field due to their ability to form strong coordination bonds, leading to materials with remarkable chemical, mechanical, and thermal robustness compared to more common carboxylate-based linkers. epo.org
The synthesis of phosphonate-based MOFs and coordination polymers often employs hydrothermal or microwave-assisted methods. mdpi.comnih.gov The choice of synthetic conditions, such as temperature and the specific metal center (e.g., lanthanides, magnesium), can direct the dimensionality and structural framework of the resulting material. nih.govgoogle.com For instance, researchers have shown that using a rigid tetrapodal phosphonic acid linker with lanthanide ions can produce either 2D layered compounds or robust 3D structures by carefully selecting the synthetic method. google.com
The versatility of diphosphonate linkers, like N,N′-piperazinebis(methylenephosphonic acid), stems from their variable coordination modes, which can lead to the formation of extended 3D frameworks, some of which exhibit permanent porosity and potential for applications in gas adsorption and catalysis. google.com The use of phosphonate (B1237965) monoesters as analogues to dicarboxylate linkers has also been explored, creating 3D MOFs with high isosteric heats of adsorption for CO2, demonstrating the potential for fine-tuning pore chemistry and functionality. researchgate.net
Table 1: Examples of Phosphonate-Based MOFs and Synthesis Details
| Linker | Metal Ion(s) | Synthesis Method | Resulting Structure/Properties |
|---|---|---|---|
| [1,1′-biphenyl]-3,3′,5,5′-tetrayltetrakis(phosphonic acid) (H8btp) | Lanthanides (Eu3+, Gd3+, Ce3+, etc.) | Microwave-irradiation or Hydro(solvo)thermal | 2D layered or 3D frameworks with structural robustness and photoluminescence. google.com |
| 1,1,2,2-tetrakis(4-phosphonophenyl)ethylene (H8TPPE) | Al3+, Ga3+, Fe3+ | Hydrothermal | Porous frameworks with differences in proton conductivity based on the metal. mdpi.com |
Development of Recyclable Nanocomposite Materials
The development of functional materials that can be easily recovered and reused is a significant goal in materials science. Methanediphosphonate derivatives play a crucial role in creating such materials, particularly through their integration with magnetic nanoparticles and their application as scale inhibitors.
Superparamagnetic iron oxide nanoparticles (SPIONs) are of great interest for a range of biomedical and environmental applications, but they require stable coatings to prevent aggregation and allow for functionalization. openchemicalengineeringjournal.com Phosphonates have emerged as superior anchoring groups for coating magnetite (Fe3O4) nanoparticles due to their strong affinity for the iron oxide surface, forming more stable bonds than carboxylate or sulfonate groups. researchgate.net This strong interaction ensures the colloidal stability of the nanoparticles in aqueous suspensions.
The functionalization of SPIONs with phosphonates can be achieved through various methods, including one-step continuous hydrothermal processes that yield nanoparticles with reduced size distribution and improved colloidal stability. Poly(vinylphosphonates) have been used to create coatings that not only stabilize the magnetic nanoparticles but also provide a platform for further functionalization, such as binding rare earth metal ions. Researchers have also developed novel amino phosphonate-coated magnetic nanoparticles, which demonstrate potential as contrast agents for magnetic resonance imaging (MRI) due to their high transverse relaxivity values and non-cytotoxic profiles. This integration of the robust binding of phosphonates with the magnetic properties of SPIONs paves the way for the design of easily recyclable materials for catalysis, separation, and biomedical applications.
The formation of mineral scale, such as calcium carbonate (CaCO3) and barium sulfate (B86663) (BaSO4), is a persistent problem in many industrial processes, including oil and gas production and water treatment systems. Phosphonates and bisphosphonates are widely used as scale inhibitors, chemicals that, even at sub-stoichiometric ("threshold") concentrations, can effectively prevent or retard the precipitation of these inorganic salts.
Academic research into the inhibition mechanisms reveals that phosphonates interfere with multiple stages of scale formation. They can inhibit nucleation, slow crystal growth, and alter the morphology of the scale crystals, making them less likely to adhere to surfaces. The primary mechanisms of action include:
Threshold Effect : Phosphonates can maintain scaling ions in solution even when their concentrations exceed the normal solubility limits.
Dispersion : Some phosphonates can adsorb onto the surface of particles, increasing their negative charge and causing them to repel each other, which prevents them from agglomerating into larger scale deposits.
Studies using advanced techniques have shown that the effectiveness of a phosphonate inhibitor is related to its ability to adsorb onto crystal surfaces, thereby blocking active growth sites. The interaction is complex, with research indicating that phosphonates can form amorphous calcium-phosphonate precipitates that then slowly release the inhibitor back into the water, providing long-term protection.
Advanced Separations Technologies
The selective separation and preconcentration of specific metal ions from complex aqueous mixtures is critical for nuclear waste management, environmental remediation, and resource recovery. The strong and selective chelating ability of methanediphosphonate derivatives makes them highly effective reagents in these advanced separation technologies.
A significant challenge in the nuclear fuel cycle is the separation of trivalent minor actinides (e.g., americium, curium) from lanthanides, as they possess similar ionic radii and chemical properties. Dialkyl-substituted diphosphonic acids, particularly derivatives of methylenediphosphonic acid, have been identified as powerful solvent extraction reagents for this purpose.
Research has demonstrated that P,P'-di(2-ethylhexyl) methylenediphosphonic acid (H2DEH[MDP]) is a highly efficient extractant for the entire lanthanide series as well as the trivalent actinides Americium (Am), Curium (Cm), and Californium (Cf). While H2DEH[MDP] shows high extraction efficiency, its selectivity among the lanthanides is limited. However, subtle modifications to the diphosphonic acid structure can significantly enhance selectivity. Further studies have explored heterocycle-substituted methanediphosphonic acids to improve the separation factors between size-matched actinide and lanthanide cations like Cf3+ and Eu3+. The effectiveness of these organophosphorus extractants is attributed to their strong complexation with the metal ions, which facilitates their transfer from an acidic aqueous phase to an organic solvent.
Table 2: Extraction Performance of a Methylenediphosphonic Acid Derivative
| Extractant | Target Ions | Key Finding |
|---|
Purification of Highly Acidic Solutions (e.g., Phosphoric Acid)
Wet-process phosphoric acid (WPA), a key component in fertilizer production, often contains significant levels of metallic impurities (e.g., Fe, Al, Mg, Cd) that originate from the phosphate (B84403) rock. researchgate.net The removal of these impurities is essential for producing higher-grade phosphoric acid for food and technical applications. While various purification methods such as solvent extraction, chemical precipitation, and ion exchange are employed, organophosphorus compounds play a role in certain separation schemes. researchgate.net
Dithiophosphinic acids and other organophosphorus extractants have been investigated for the liquid-liquid extraction of metal ions like cadmium from phosphoric acid. The principle relies on the formation of a complex between the organophosphorus ligand and the metal cation, which is then selectively extracted into an immiscible organic phase. Similarly, phosphonate-based metal organic frameworks have been studied for the adsorptive removal of heavy metal ions like Cr(VI) from aqueous solutions, demonstrating the high affinity of the phosphonate group for metals. While direct application of trisodium (B8492382) methanediphosphonate for bulk phosphoric acid purification is not widely documented, the fundamental chemistry of phosphonates in selectively complexing and removing metal ions from highly acidic environments is a well-established principle in separation science.
Development of Solvent Extraction Systems with Diphosphonate Extractants
Diphosphonate extractants, which are derivatives of methanediphosphonic acid, play a significant role in the field of hydrometallurgy, particularly in solvent extraction processes for metal separation. researchgate.netThese organophosphorus compounds are noted for their efficiency in separating valuable metals from leach liquors and wastewater streams. mdpi.comThe effectiveness of these extractants is rooted in their molecular structure and their ability to form stable complexes with specific metal ions. mdpi.com
The process of solvent extraction with diphosphonate derivatives is a thermodynamically driven equilibrium process. mdpi.comKey operational parameters such as the pH of the aqueous solution, temperature, and the concentration of the extractant are managed and optimized to enhance the efficiency and selectivity of metal recovery. mdpi.comDiphosphonate extractants typically function via a cation exchange mechanism, where protons on the acidic organophosphorus molecule are exchanged for metal ions, transferring the metal into the organic phase. mdpi.com
The chemical nature of the substituents on the phosphorus atom significantly influences the extractant's performance. For instance, the selectivity for certain metals can be enhanced by introducing specific functional groups. Commercially available extractants like di(2-ethylhexyl) phosphoric acid (D2EHPA) and di-2,4,4-trimethylpentylphosphinic acid (Cyanex 272) are widely used benchmarks in the industry. researchgate.netResearch has shown that the steric hindrance around the phosphorus atom can increase selectivity. For example, dialkylphosphinic acids often exhibit greater selectivity for cobalt over nickel compared to dialkylphosphoric acids. researchgate.net
| Extractant | Type | Co-Ni Separation Factor | Notes |
|---|---|---|---|
| di(2-ethylhexyl)-phosphoric acid (D2EHPA) | Phosphoric Acid Derivative | ~10 | Traditional extractant.< researchgate.net/td> |
| di-2,4,4-trimethylpentylphosphinic acid (Cyanex 272) | Phosphinic Acid Derivative | ~7000 | High selectivity due to molecular structure.< researchgate.net/td> |
Functional Materials for Environmental Remediation Research
Methanediphosphonate derivatives are integral to the development of advanced functional materials for environmental remediation. australiansciencejournals.comThese materials are engineered with specific chemical and physical properties to address contamination in water and wastewater. australiansciencejournals.comA significant area of this research focuses on creating materials with high adsorption capacities and catalytic activities for the removal of a wide range of pollutants.
Derivatives of methanediphosphonic acid are used as building blocks, or "linkers," to create highly porous crystalline materials known as Metal-Organic Frameworks (MOFs). nih.govresearchgate.netThese materials have garnered significant attention for environmental remediation due to their exceptionally high surface areas, tunable pore structures, and versatile chemical functionality. researchgate.net
Phosphonate-based MOFs exhibit robust thermal stability and tolerance to water, weak acids, and bases, making them suitable for treating industrial wastewater. scispace.comThe mechanism of pollutant removal by these materials is primarily adsorption, where pollutant molecules are captured on the vast internal surface of the MOF. researchgate.netThe functional groups within the MOF structure and the open metal sites can be tailored to have a high affinity for specific contaminants, including heavy metals (like lead, mercury, and chromium), organic dyes, and pharmaceuticals. mdpi.commdpi.comThe efficiency of these materials is attributed to their ability to provide a high density of active sites for pollutant interaction. nih.gov
| MOF Material | Target Pollutant | Key Feature | Source |
|---|---|---|---|
| Phosphonate MOFs (General) | Heavy Metals, Organic Dyes | High thermal and chemical stability.< scispace.com/td> | < scispace.com/td> |
| Functionalized MOFs (e.g., UiO-66-NH₂) | Cr(VI), Tetracycline | Enhanced uptake due to functional groups.< researchgate.net/td> | < researchgate.net/td> |
| MIL-101(Cr) | Various Pollutants | Large mesopores enhancing accessibility.< researchgate.net/td> | < researchgate.net/td> |
The versatility of methanediphosphonate derivatives extends to the creation of novel materials that bridge water treatment with energy systems. utexas.eduMOFs constructed with phosphonate linkers are being explored not just as passive adsorbents but as active components in energy-driven water purification processes. mdpi.com
One such application is in photocatalysis, where MOF-based materials can harness light energy to degrade persistent organic pollutants in water. mdpi.comnih.govThe structure of the MOF can be designed to enhance light absorption and facilitate the generation of reactive oxygen species that break down contaminants. mdpi.comFurthermore, the electrochemical properties of certain MOFs make them suitable for applications in electrocatalysis for environmental remediation. mdpi.comnih.gov
In the context of the water-energy nexus, membranes incorporating phosphonate-functionalized materials are being developed for selective ion separation. utexas.eduThis is particularly relevant for recovering valuable resources from wastewater streams, such as lithium from produced water associated with energy extraction. utexas.eduThe ability to engineer materials that can discriminate between ions like Li+ and Na+ opens up new avenues for sustainable resource recovery while simultaneously producing treated water.
Exploration of Methanediphosphonates in Energy Storage Materials (Academic Perspective)
From an academic perspective, methanediphosphonate derivatives, particularly in polymeric forms (polyphosphonates), are promising candidates for developing next-generation energy storage materials. mdpi.comresearchgate.netResearch is heavily focused on their application as solid polymer electrolytes (SPEs) for safer, high-performance solid-state lithium metal batteries. uclouvain.beuclouvain.be
Conventional lithium-ion batteries use flammable liquid organic electrolytes, posing safety risks. mdpi.comPolyphosphonate-based SPEs offer a potential solution due to their inherent flame-retardant properties, good thermal stability, and ability to be processed into flexible, lightweight films. uclouvain.beuclouvain.beThese polymers can dissolve lithium salts and facilitate lithium-ion transport, which is essential for battery operation. While the ionic conductivity of purely phosphonate-based polymers at room temperature can be modest (around 10⁻⁷ to 10⁻⁶ S cm⁻¹), it can be significantly enhanced by copolymerization with more ion-conductive units, such as cyclocarbonates, achieving conductivities in the range of 10⁻⁵ S cm⁻¹. mdpi.comuclouvain.be
The key advantages of using phosphonate-containing polymers in solid-state batteries include:
Enhanced Safety: The phosphorus content provides fire retardancy. uclouvain.beuclouvain.be
Electrochemical Stability: They exhibit a wide electrochemical stability window, allowing for their use with high-voltage cathodes. uclouvain.be
Dendrite Suppression: As a solid interface, they can help prevent the growth of lithium dendrites, a major failure mechanism in lithium metal batteries. uclouvain.be
Beyond electrolytes, metal phosphates and materials derived from phosphonate-based MOFs are being investigated as electrode materials for supercapacitors and batteries. researchgate.netmdpi.comThese materials can offer high surface areas and redox-active sites, which are crucial for high-performance energy storage. mdpi.comFor example, porous manganese oxides derived from the heat treatment of a manganese MOF have shown superior specific capacitance and energy density compared to their non-treated counterparts. mdpi.com
| Material System | Application | Key Performance Metric | Source |
|---|---|---|---|
| Polyphosphonate-Cyclocarbonate Copolymer | Solid Polymer Electrolyte | Ionic Conductivity: ~10⁻⁵ S cm⁻¹ at room temp. | < mdpi.comuclouvain.be/td> |
| Pure Polyphosphonate Polymer | Solid Polymer Electrolyte | Ionic Conductivity: ~10⁻⁷ S cm⁻¹ at room temp. | < uclouvain.be/td> |
| Mn₂O₃ derived from Mn-MOF | Supercapacitor Electrode | Specific Capacitance: 214.0 F g⁻¹ | < mdpi.com/td> |
| Mn₂O₃ derived from Mn-MOF | Supercapacitor Electrode | Energy Density: 29.7 Wh kg⁻¹ | < mdpi.com/td> |
Environmental Fate and Degradation Pathways of Methanediphosphonates Academic Context
Identification of Degradation Mechanisms in Environmental Compartments (e.g., Soil, Water)
The degradation of methanediphosphonates in the environment can occur through several pathways, including microbial action, oxidative processes, photolysis, and hydrolysis. The relative importance of each mechanism is dependent on specific environmental conditions such as microbial population, presence of oxidizing agents, sunlight exposure, and pH.
Microorganisms play a crucial role in the degradation of phosphonates, particularly in environments with limited phosphate (B84403) availability. clinpgx.org Bacteria have evolved specific enzymatic systems to cleave the stable P-C bond and utilize phosphonates as a phosphorus source. clinpgx.org Three primary microbial degradation pathways for phosphonates have been identified:
The C-P Lyase Pathway: This is a prominent pathway for the degradation of a wide range of phosphonates. It involves a multi-enzyme complex that directly cleaves the C-P bond, releasing phosphate and a corresponding hydrocarbon. clinpgx.org For methanediphosphonate, this pathway would theoretically yield methane (B114726) and two molecules of phosphate.
Hydrolytic Pathways: Some microorganisms utilize hydrolases to break the C-P bond. This pathway is more common for α-aminophosphonates but can also be relevant for other phosphonates. clinpgx.org
Oxidative Pathways: In this mechanism, the carbon atom of the C-P bond is oxidized, which facilitates the subsequent cleavage of the bond. This pathway often involves hydroxylases. clinpgx.org
While these pathways are established for phosphonates in general, specific studies identifying the dominant microbial degradation pathways and the resulting products for trisodium (B8492382) methanediphosphonate are not extensively documented in scientific literature. The degradation products would be expected to be simple inorganic phosphate and potentially methane or carbon dioxide, depending on the pathway and subsequent metabolism.
Oxidative degradation of methanediphosphonates in the environment can be initiated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH). These processes can occur both abiotically, for instance, through Fenton-like reactions involving iron minerals in soil and water, and biotically, as part of microbial metabolism. clinpgx.org
The oxidation of the methylene (B1212753) bridge in methanediphosphonate could lead to the formation of intermediate species. While specific metabolites of methanediphosphonate oxidation are not well-documented, by analogy with other organic compounds, the ultimate oxidation products would likely be inorganic phosphate and carbon dioxide.
Photolytic degradation, or photolysis, involves the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from sunlight. Studies on complex aminophosphonates like ethylenediaminetetra(methylenephosphonic acid) (EDTMP) have shown that photolysis can be a significant degradation pathway. researchgate.net The degradation of EDTMP proceeds through the cleavage of C-N bonds, leading to the formation of smaller phosphonate (B1237965) intermediates, which are eventually mineralized to inorganic phosphate, carbon dioxide, and ammonia. researchgate.net
Direct photolytic degradation studies specifically on trisodium methanediphosphonate are limited. However, given its simpler structure lacking the chromophores present in more complex phosphonates, its direct photolysis rate may be slow. Indirect photolysis, mediated by photosensitizing substances present in natural waters (e.g., dissolved organic matter), could potentially play a role in its degradation.
The P-C-P bridge in bisphosphonates is generally considered to be resistant to chemical hydrolysis under typical environmental conditions. beilstein-journals.org However, research on etidronate (1-hydroxyethylidene-1,1-bisphosphonic acid), a compound that also contains the P-C-P structural motif, has demonstrated that degradation of this bridge can occur under mild basic conditions (pH ≥ 11). nih.govbeilstein-journals.org This unexpected degradation proceeds via cleavage of a P-C bond, yielding acetate (B1210297) and phosphite (B83602) as the primary products. nih.govbeilstein-journals.org
This finding suggests that under certain alkaline conditions in the environment, this compound could potentially undergo a similar hydrolytic degradation, which would involve the cleavage of the P-C-P bridge to form phosphate and a yet-to-be-identified single-carbon species. The rate of this hydrolysis would be highly dependent on the pH of the surrounding soil or water.
Table 1: Potential Degradation Pathways and Products of Methanediphosphonate
| Degradation Mechanism | Description | Potential Products | Supporting Evidence/Analogy |
|---|---|---|---|
| Microbial Degradation (C-P Lyase) | Enzymatic cleavage of the P-C bond by microorganisms. | Inorganic Phosphate, Methane/Carbon Dioxide | General pathway for phosphonate biodegradation. clinpgx.org |
| Oxidation | Reaction with reactive oxygen species (e.g., •OH). | Inorganic Phosphate, Carbon Dioxide | General principle for organic compound degradation. |
| Photolysis | Degradation by sunlight (UV radiation). | Inorganic Phosphate, Carbon Dioxide | Observed for more complex phosphonates like EDTMP. researchgate.net |
| Hydrolysis (Alkaline) | Cleavage of the P-C-P bridge under high pH conditions. | Inorganic Phosphate, Phosphite, Single-carbon species | Observed for etidronate, a related bisphosphonate. nih.govbeilstein-journals.org |
Characterization of Major Degradation Products and Unidentified Intermediates
The characterization of degradation products is essential for a complete understanding of the environmental fate of a compound. For this compound, the primary and ultimate degradation product from all pathways is expected to be inorganic phosphate, which can then be incorporated into the natural phosphorus cycle.
Based on the degradation pathways of analogous compounds, other potential major degradation products and intermediates include:
Phosphite: As observed in the alkaline hydrolysis of etidronate, phosphite could be a significant degradation product of methanediphosphonate under similar conditions. nih.govbeilstein-journals.org
Simple Carbon Compounds: The single carbon atom from the methylene bridge would likely be converted to methane or carbon dioxide during microbial degradation or complete oxidation.
The identification and quantification of specific degradation products and any transient, unidentified intermediates of this compound under various environmental conditions require further dedicated research using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Formation and Characterization of Soil-Bound Residues
In the soil environment, organic compounds can become strongly associated with soil particles, forming what are known as non-extractable residues (NER) or bound residues. This process is influenced by the chemical properties of the compound and the physical and chemical characteristics of the soil, such as organic matter content, clay content, and pH.
Phosphonates, being anionic at typical soil pH, are expected to interact strongly with soil mineral surfaces, particularly iron and aluminum oxides and the edges of clay minerals. The formation of soil-bound residues of methanediphosphonates can occur through several mechanisms:
Adsorption: Electrostatic interactions and ligand exchange with mineral surfaces can lead to strong adsorption.
Physical Entrapment: Molecules can become trapped within the soil matrix, such as in micropores of soil aggregates.
Covalent Bonding: Over time, chemical bonds may form between the phosphonate or its degradation products and soil organic matter (humic substances).
The formation of bound residues can significantly reduce the bioavailability and mobility of methanediphosphonates in the soil environment. However, these residues are not necessarily permanently sequestered. Changes in soil conditions, such as pH or redox potential, could potentially lead to the release of the parent compound or its degradation products back into the soil solution. The characterization of the nature and extent of soil-bound residue formation for this compound is an area that requires further investigation to fully assess its long-term environmental fate.
Environmental Persistence Studies under Varied Conditions
The environmental persistence of methanediphosphonates is largely dictated by their inherent chemical stability and their interaction with environmental factors such as sunlight, temperature, and microbial activity. The carbon-phosphorus (C-P) bond, a defining feature of phosphonates, is notably resistant to chemical hydrolysis and thermal decomposition, contributing to their persistence.
Biodegradation: Studies on HEDP indicate that it is not readily biodegradable. In a closed bottle test, 0% degradation was observed after 30 days. Similarly, other ready biodegradation tests showed minimal degradation, ranging from 1-3% and 10% after 28 days. mdpi.com Inherent biodegradability tests have shown up to 33% removal of dissolved organic carbon after 28 days. mdpi.com Longer-term studies in natural environments show slow biodegradation. In non-sterile natural water, the ultimate biodegradation of HEDP was only 2% in the dark and 2.7% in sunlight after 60 days. mdpi.com The presence of sediment appears to slightly enhance biodegradation, with 7.1% degradation observed over 50 days. mdpi.com In soil environments, the degradation of HEDP is also slow and variable, with studies showing 3% to 47% degradation over periods of 119 to 148 days. mdpi.com This low rate of biodegradation suggests that methanediphosphonates can be categorized as persistent, with a half-life exceeding 60 days. mdpi.com
Abiotic Degradation: Photodegradation, particularly of iron (III)-complexes of phosphonates, is a significant abiotic degradation pathway in aquatic environments. The half-life of phosphonates in water via photodegradation is influenced by pH and the presence of iron. For instance, studies on various phosphonates have shown half-lives ranging from 10 to 75 minutes under laboratory UV irradiation, with the process being enhanced by the presence of iron and acidic to neutral pH conditions. icm.edu.pl At a pH of 3, the half-life without iron is between 15 and 35 minutes, which is reduced to 5 to 10 minutes in the presence of 3.6 microM of iron. icm.edu.pl At a pH of 10, the half-life is longer, ranging from 50 to 75 minutes without iron and 35 to 60 minutes with iron. icm.edu.pl It is important to note that degradation times in the natural environment are expected to be longer due to the lower intensity of natural light compared to laboratory conditions. icm.edu.pl
The stability of HEDP is also pH-dependent, being most stable in a pH range of 2-3. At pH values below 2, it becomes more corrosive and may degrade, while at pH values above 3, it can undergo hydrolysis. nih.gov
The following table summarizes the persistence of HEDP, as an analogue for methanediphosphonates, under various conditions based on available research findings.
| Condition | Matrix | Parameter | Finding | Citation |
|---|---|---|---|---|
| Ready Biodegradability (Closed Bottle Test) | Water | % Degradation | 0% after 30 days | mdpi.com |
| Ready Biodegradability (OECD Test) | Water | % Degradation | 1-10% after 28 days | mdpi.com |
| Inherent Biodegradability (Zahn-Wellens Test) | Water | % DOC Removal | 33% after 28 days | mdpi.com |
| Ultimate Biodegradation (Dark) | Natural Water | % 14CO2 Evolution | 2% after 60 days | mdpi.com |
| Ultimate Biodegradation (Sunlight) | Natural Water | % 14CO2 Evolution | 2.7% after 60 days | mdpi.com |
| Biodegradation with Sediment | Water-Sediment System | % Degradation | 7.1% after 50 days | mdpi.com |
| Biodegradation in Soil | Soil | % Degradation | 3-47% after 119-148 days | mdpi.com |
| Photodegradation (pH 3, no iron) | Water | Half-life | 15-35 minutes | icm.edu.pl |
| Photodegradation (pH 3, with iron) | Water | Half-life | 5-10 minutes | icm.edu.pl |
| Photodegradation (pH 5-6, no iron) | Water | Half-life | 10-35 minutes | icm.edu.pl |
| Photodegradation (pH 5-6, with iron) | Water | Half-life | 5-15 minutes | icm.edu.pl |
| Photodegradation (pH 10, no iron) | Water | Half-life | 50-75 minutes | icm.edu.pl |
| Photodegradation (pH 10, with iron) | Water | Half-life | 35-60 minutes | icm.edu.pl |
Mobility and Leaching Behavior of Parent Compound and Degradation Products
The mobility of methanediphosphonates in the environment is primarily governed by their strong tendency to adsorb to soil and sediment particles. This adsorption significantly limits their potential for leaching into groundwater.
Sorption Behavior: Phosphonates exhibit strong interactions with mineral surfaces, which leads to their significant removal from the aqueous phase in both natural and technical systems. mdpi.com The soil adsorption coefficient (Kd) and the organic carbon-water (B12546825) partition coefficient (Koc) are key parameters used to quantify the mobility of a substance in soil. chemsafetypro.com A high Kd or Koc value indicates strong adsorption and low mobility. chemsafetypro.com
For phosphonates like HEDP, adsorption is influenced by soil properties such as the content of metal oxides/hydroxides and organic carbon, with sand content being negatively correlated with binding capacity. mdpi.com The pH of the soil is another critical factor, as it affects the surface charge of soil particles and the speciation of the phosphonate. icm.edu.plecetoc.org Generally, the adsorption of anionic compounds like phosphonates is expected to be greater in acidic soils due to the increased positive surface charge of soil minerals. icm.edu.pl
Leaching Potential: Due to their strong adsorption, the leaching potential of phosphonates is generally considered to be low. Even though they are water-soluble, their movement through the soil profile is significantly retarded by their interaction with soil particles. Column leaching studies with other phosphorus compounds have shown that the extent of leaching is highly dependent on the soil type and its sorption capacity. mdpi.com
Degradation products of phosphonates, such as aminomethylphosphonic acid (AMPA) from the degradation of some aminophosphonates, also exhibit strong soil sorption, limiting their mobility. icm.edu.pl The primary degradation product of simple phosphonates is expected to be orthophosphate, which is a naturally occurring nutrient and subject to its own complex soil chemistry, including adsorption and uptake by plants.
The following table provides a qualitative summary of the expected mobility and leaching behavior of methanediphosphonates based on the properties of analogous compounds.
| Parameter | Expected Behavior for Methanediphosphonates | Influencing Factors | Citation |
|---|---|---|---|
| Soil Adsorption (Kd/Koc) | High (indicating strong adsorption) | Soil pH, organic carbon content, metal oxide content, clay content | chemsafetypro.commdpi.com |
| Mobility in Soil | Low | Strong adsorption to soil particles | chemsafetypro.com |
| Leaching Potential | Low | High soil sorption capacity | mdpi.com |
| Mobility of Degradation Products | Low (for phosphonate-containing degradants) | Strong adsorption of phosphonate moieties | icm.edu.pl |
Q & A
Q. Key Methodological Steps :
- Reaction monitoring via TLC.
- Purification using silica gel column chromatography.
- Structural confirmation via X-ray crystallography (see SI in ).
How do temperature and pH influence the dissolution kinetics of this compound in aqueous systems?
Basic Research Question
Dissolution kinetics are studied using high-temperature closed-loop systems to simulate industrial or nuclear safety scenarios (e.g., containment vessels). Parameters like temperature (20–90°C), flow rate, and effective contact area are controlled, with dissolution rates quantified via conductivity measurements or ion chromatography . Data is analyzed using least-squares regression to model rate constants and activation energies .
Q. Example Workflow :
Normality test → Homogeneity test → Parametric/non-parametric test.
Address outliers using Grubbs’ test.
How can response surface methodology optimize reaction conditions for this compound in nanoparticle synthesis?
Advanced Research Question
In nanoparticle synthesis (e.g., silver NPs), this compound acts as a stabilizer. A central composite design evaluates factors like pH (6–10), concentration (1–5 mM), and flow curvature. The response surface model (RSM) generates a predictive equation:
Validation via transmission electron microscopy (TEM) and dynamic light scattering (DLS) ensures model accuracy .
Q. Optimized Conditions :
| Factor | Optimal Range |
|---|---|
| pH | 8.5–9.5 |
| Concentration | 3–4 mM |
| Flow curvature | Low |
What strategies address challenges in synthesizing this compound via Michaelis-Arbuzov reactions with trihalomethyl precursors?
Advanced Research Question
Trihalomethyl precursors (e.g., CHCl₃) are unreactive in Michaelis-Arbuzov reactions due to steric and electronic hindrance . Solutions include:
- Using bulky phosphite esters to enhance electrophilicity.
- Switching to spirophosphazene intermediates , which allow controlled stepwise functionalization .
- Employing microwave-assisted synthesis to accelerate reaction kinetics.
Validation : Monitor progress via 31P NMR to track phosphonate ester conversion.
How does this compound chelate metal ions, and what techniques characterize its complexation behavior?
Basic Research Question
The compound’s diphosphonate groups and carboxylate moieties enable chelation of divalent metals (e.g., Ca²⁺, Fe³⁺). Isothermal titration calorimetry (ITC) quantifies binding affinity, while X-ray absorption spectroscopy (XAS) reveals coordination geometry. In nuclear applications, it reduces radionuclide mobility by sequestering iodine isotopes .
Q. Key Findings :
- Log stability constant (log K) for Ca²⁺: \sim8.2 .
- Preferential binding to Fe³⁺ over Al³⁺ in acidic conditions.
What experimental designs resolve contradictions in phosphonate-based material performance across studies?
Advanced Research Question
Discrepancies in material properties (e.g., thermal stability, mechanical strength) often stem from synthesis impurities or crystallographic polymorphism . Mitigation strategies:
- High-throughput screening to compare batch variations.
- Pair distribution function (PDF) analysis to detect amorphous vs. crystalline phases.
- Density functional theory (DFT) simulations to predict polymorph stability .
How is this compound utilized in nuclear safety systems, and what dissolution models inform its deployment?
Advanced Research Question
In nuclear reactors, it buffers pH to suppress gaseous iodine release post-accident. Dissolution models integrate Arrhenius equations to predict TSP dissolution under containment vessel conditions (e.g., 120°C, high humidity). Experimental data from closed-loop systems validate these models .
Q. Safety Protocol :
- Pre-dissolve TSP in borated water for rapid pH adjustment.
- Monitor iodine adsorption via gamma spectroscopy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
